Sofosbuvir impurity D
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C22H29FN3O9P |
|---|---|
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m0/s1 |
Clé InChI |
TTZHDVOVKQGIBA-BETQXWJISA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Structure of Sofosbuvir Impurity D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical characterization of Sofosbuvir impurity D, a critical process-related impurity in the synthesis of the direct-acting antiviral agent Sofosbuvir. Understanding the nature of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.
Chemical Identity and Structure
This compound is a diastereomer of Sofosbuvir, differing in the stereochemical configuration at the phosphorus atom. This subtle structural variance can significantly impact the molecule's biological activity and physicochemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 529.45 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 2743427-31-6 (Note: Some sources cite as N/A) | --INVALID-LINK-- |
The structural relationship between Sofosbuvir and its Impurity D is depicted below. The key difference lies in the spatial arrangement of the substituents around the chiral phosphorus center.
Caption: Stereochemical relationship between Sofosbuvir and Impurity D.
Formation Pathway
This compound is a process-related impurity, meaning it is primarily formed during the synthesis of Sofosbuvir. The critical step leading to the formation of this diastereomer is the phosphoramidation of the nucleoside intermediate. This reaction creates a new stereocenter at the phosphorus atom. Without precise stereochemical control, a mixture of diastereomers (Sofosbuvir and Impurity D) can be produced.
Caption: General formation pathway of Sofosbuvir and Impurity D.
Achieving high diastereoselectivity in favor of the desired Sp-isomer (Sofosbuvir) is a key challenge in the manufacturing process and often involves the use of specific coupling agents, solvents, and temperature control.
Experimental Protocols for Characterization
Detailed experimental protocols for the synthesis and isolation of this compound are often proprietary. However, the characterization of this impurity relies on standard analytical techniques employed in the pharmaceutical industry. The following outlines the typical methodologies used.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
A stability-indicating reverse-phase HPLC method is essential for separating Sofosbuvir from its impurities, including Impurity D.
Table 2: Typical HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of Sofosbuvir and its impurities.
Spectroscopic Characterization
The definitive structural elucidation of this compound is achieved through a combination of spectroscopic techniques. While specific spectral data for Impurity D is not publicly available in detail, a Certificate of Analysis from a supplier would typically include the following.[1]
Table 3: Spectroscopic Data for Structural Confirmation
| Technique | Information Provided |
| ¹H NMR | Provides information on the number and types of protons, their chemical environment, and connectivity. Key signals would be compared to those of Sofosbuvir to identify stereochemical differences. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |
| ³¹P NMR | Crucial for confirming the stereochemistry at the phosphorus center, as the chemical shift will differ between the Sp and Rp diastereomers. |
| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns that help confirm the overall structure. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule. |
Note: The acquisition of this data requires sophisticated instrumentation and specialized expertise in spectral interpretation. The specific parameters for each experiment (e.g., solvent, instrument frequency) would be detailed in the Certificate of Analysis.
Conclusion
This compound is a critical process-related impurity that must be carefully monitored and controlled during the manufacturing of Sofosbuvir. Its identity as a diastereomer of the active pharmaceutical ingredient highlights the importance of stereoselective synthesis and robust analytical methods for ensuring drug quality. This guide provides a foundational understanding of the chemical structure, formation, and characterization of this compound for professionals in the pharmaceutical sciences.
References
Unveiling Sofosbuvir Impurity D: A Technical Overview
For researchers, scientists, and drug development professionals, understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This technical guide provides an in-depth look at Sofosbuvir impurity D, a known process-related impurity of the direct-acting antiviral agent Sofosbuvir.
This document details the molecular characteristics of this compound, outlines general methodologies for its characterization, and presents a logical workflow for impurity identification and analysis.
Molecular Identity and Physicochemical Properties
This compound is chemically identified as (2S)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. Its fundamental molecular and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C22H29FN3O9P | [1][2][3][4] |
| Molecular Weight | 529.45 g/mol | [1][4] |
| IUPAC Name | propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | [2] |
Characterization and Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir and its impurities. A general reversed-phase HPLC (RP-HPLC) method is described below.
Methodology:
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v) is used in an isocratic elution mode.
-
Detection: UV detection at a wavelength of 260 nm.
-
Flow Rate: 1.0 mL/min.
-
Data Analysis: LC solution software is utilized for data acquisition and analysis.
This method is designed to be simple, specific, precise, and accurate for the estimation of Sofosbuvir and its process-related impurities[2].
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For the structural elucidation of impurities, mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the impurity, confirming its molecular formula[3].
NMR Spectroscopy: A suite of NMR experiments is used to definitively establish the chemical structure of the impurity. These include:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
³¹P NMR (Phosphorus-31 NMR)
-
¹⁹F NMR (Fluorine-19 NMR)
-
2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.
For instance, quantitative ³¹P-NMR has been demonstrated as a valuable tool for determining the purity of organophosphorus compounds like Sofosbuvir, with dimethyl sulfoxide-d6 (DMSO-d6) being a suitable aprotic solvent for such analyses[5][6][7].
Logical Workflow for Impurity Identification and Characterization
The process of identifying and characterizing an impurity like this compound follows a systematic workflow. The diagram below illustrates the key stages involved, from initial detection to final structural confirmation.
Synthesis and Formation
While a dedicated synthesis route for this compound is not detailed in the reviewed literature, it is understood to be a process-related impurity. Such impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation of the final product under various stress conditions[8]. Forced degradation studies, which involve subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, and photolysis, are instrumental in identifying potential degradation products[1][3][9]. Although a Chinese patent describes a six-step preparation method for "Sofosbuvir impurities" with a purity exceeding 99%, it does not explicitly name or provide the specific reaction conditions for impurity D[10].
Conclusion
This compound is a well-characterized process-related impurity of Sofosbuvir. Its molecular formula and weight are established, and a robust framework of analytical methodologies exists for its detection, isolation, and structural elucidation. For professionals in drug development and quality control, a thorough understanding of this impurity is essential for maintaining the quality and safety standards of Sofosbuvir-containing drug products.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. d-nb.info [d-nb.info]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Sofosbuvir Impurity D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a direct-acting antiviral agent, it functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth overview of a critical process-related impurity, Sofosbuvir Impurity D, focusing on its chemical identity, analytical methodologies for its assessment, and its relationship to the parent compound.
Chemical Identity of this compound
This compound is a diastereomer of Sofosbuvir. Due to the presence of multiple chiral centers in the Sofosbuvir molecule, several stereoisomers can be formed during its synthesis. Impurity D is one such stereoisomer that needs to be monitored and controlled in the final drug substance.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:
propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate [1][2].
It is important to note that some sources may incorrectly identify other related substances as "Impurity D". The IUPAC name provided here is the most consistently reported and is supported by chemical databases and suppliers of pharmaceutical reference standards.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | [1] |
| Molecular Weight | 529.45 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol, acetonitrile, DMSO | General knowledge |
Formation Pathway
This compound is a process-related impurity, meaning it is formed during the manufacturing process of Sofosbuvir. As a diastereomer, its formation is a direct consequence of the stereochemistry of the starting materials and the degree of stereocontrol in the synthetic steps. The synthesis of Sofosbuvir involves the coupling of a chiral phosphoramidate (B1195095) moiety with a modified nucleoside, both of which contain chiral centers. If the coupling reaction is not perfectly stereospecific, a mixture of diastereomers, including Impurity D, can be formed.
Experimental Protocols for Analysis
The analysis of Sofosbuvir and its impurities, particularly diastereomers like Impurity D, requires highly specific and sensitive analytical methods. Chiral chromatography is the technique of choice for separating and quantifying stereoisomers. While specific pharmacopoeial methods are often proprietary, the following outlines a general experimental protocol based on published literature for the analysis of Sofosbuvir and its related substances.
1. High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation
This method is designed to separate Sofosbuvir from its diastereomeric impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A chiral stationary phase (CSP) column is essential for the separation of diastereomers. Common choices include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio needs to be optimized to achieve adequate separation.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 25°C, to ensure reproducible results.
-
Detection: UV detection at a wavelength where Sofosbuvir and its impurities have significant absorbance, typically around 260 nm.
-
Sample Preparation: The sample is dissolved in a suitable solvent, usually the mobile phase or a component of the mobile phase, to a known concentration.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS can be used for the definitive identification and sensitive quantification of this compound.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation. The chromatographic conditions would be similar to the HPLC method described above, with a focus on achieving good separation before introduction into the mass spectrometer.
-
Mass Spectrometer: A mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is used for detection.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for Sofosbuvir and its impurities.
-
Data Acquisition: For quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique used with triple quadrupole mass spectrometers. For structural elucidation, high-resolution mass spectrometry provides accurate mass measurements.
Quantitative Data
Specific quantitative limits for this compound are established by regulatory agencies and are part of the manufacturer's confidential drug master file. This information is not publicly available. However, for any pharmaceutical product, the levels of impurities are strictly controlled to ensure the safety and efficacy of the drug. The limits are determined based on toxicological studies and the manufacturing process capability.
Conclusion
This compound is a critical process-related impurity that must be carefully monitored and controlled in the production of Sofosbuvir. Its identity as a diastereomer necessitates the use of specific chiral analytical techniques for its separation and quantification. This guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical industry, highlighting its chemical nature, formation, and the analytical strategies for its control. Adherence to stringent quality control measures is essential to ensure the purity, safety, and efficacy of Sofosbuvir for patients with Hepatitis C.
References
Physicochemical Properties of Sofosbuvir Impurity D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity D. Due to the limited availability of specific experimental data for this particular impurity in the public domain, this guide also includes generalized experimental protocols for the characterization of pharmaceutical impurities, in accordance with industry standards and regulatory guidelines.
Introduction to this compound
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any synthesized active pharmaceutical ingredient (API), impurities can arise during the manufacturing process or upon storage. This compound is one such impurity that requires careful monitoring and characterization to ensure the safety and efficacy of the final drug product. Understanding its physicochemical properties is crucial for developing analytical methods for its detection and control, as well as for assessing its potential impact.
Physicochemical Data
The following table summarizes the available physicochemical data for this compound. It is important to note that while basic molecular information is readily available, specific experimental data such as melting point, boiling point, and pKa have not been found in publicly accessible scientific literature. The provided data is a combination of information from various chemical databases and supplier specifications.
| Property | Value | Source(s) |
| Chemical Name | propan-2-yl (2S)-2-{[({(2S,3S,4S,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate | [1][2] |
| Molecular Formula | C22H29FN3O9P | [1][2] |
| Molecular Weight | 529.45 g/mol | [1][2] |
| Monoisotopic Mass | 529.16254467 Da | [2] |
| Appearance | Reported as a solid | [3] |
| XLogP3-AA (Computed) | 1 | [2] |
| Hydrogen Bond Donor Count (Computed) | 3 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 10 | [2] |
| Rotatable Bond Count (Computed) | 11 | [2] |
| SMILES | CC(C)OC(=O)--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@H]1O)OC1=CC=CC=C1 | [1] |
| InChI | InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m0/s1 | [1] |
| InChIKey | TTZHDVOVKQGIBA-BETQXWJISA-N | [1] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Data not publicly available | |
| pKa | Data not publicly available |
Logical Workflow for Impurity Identification and Characterization
The identification and characterization of a pharmaceutical impurity like this compound follows a logical workflow as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][4][5][6] The following diagram illustrates this general process.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a specific pharmaceutical impurity are often proprietary. However, the following sections describe standard methodologies that are widely used in the pharmaceutical industry for such characterizations.
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
A stability-indicating HPLC method is the cornerstone for the analysis of impurities.
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV or PDA detector.
-
Column: A C18 reversed-phase column is commonly used for nucleotide analogs. For example, an Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) column has been reported for the analysis of Sofosbuvir and its impurities.[7]
-
Mobile Phase: A gradient elution is often employed to separate the main component from its impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength should be selected based on the UV absorbance maximum of the impurity. For Sofosbuvir and its related compounds, 260 nm is a common detection wavelength.[7]
-
Sample Preparation: A stock solution of the impurity standard is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase components). This is then diluted to various concentrations to establish a calibration curve for quantification.
-
Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8][9][10]
Melting Point Determination
-
Instrumentation: A digital melting point apparatus.
-
Procedure:
-
A small, dry sample of the purified impurity is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded as the melting point.
-
Solubility Determination
-
Instrumentation: A thermostatically controlled shaker, analytical balance, and a suitable analytical technique for quantification (e.g., HPLC-UV).
-
Procedure (Equilibrium Solubility Method):
-
An excess amount of the solid impurity is added to a known volume of the solvent of interest (e.g., water, buffers at different pH values, organic solvents).
-
The mixture is agitated in a thermostatically controlled shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method like HPLC-UV.
-
pKa Determination
-
Instrumentation: A potentiometer with a pH electrode or a UV-Vis spectrophotometer.
-
Procedure (Potentiometric Titration):
-
A known amount of the impurity is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
-
Procedure (UV-Vis Spectrophotometry):
-
The UV-Vis spectrum of the impurity is recorded in a series of buffers with different pH values.
-
Changes in the absorbance at a specific wavelength, corresponding to the ionization of a functional group, are monitored.
-
The pKa is calculated from the plot of absorbance versus pH.
-
Conclusion
While specific experimental physicochemical data for this compound are not widely published, this guide provides the foundational chemical and computed properties available. The logical workflow and generalized experimental protocols presented herein offer a robust framework for the characterization of this and other pharmaceutical impurities. Adherence to these systematic approaches, guided by regulatory frameworks like the ICH guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. For definitive characterization, these general protocols would need to be specifically adapted and validated for this compound.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. jmpas.com [jmpas.com]
In-Depth Technical Guide to the Spectral Data Analysis of a Sofosbuvir Degradation Product
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for a significant degradation product of Sofosbuvir, a key antiviral medication. Due to the limited availability of public data for the specific entity designated "Sofosbuvir Impurity D," this document will focus on a well-characterized acidic degradation product, as detailed in the scientific literature. The methodologies and data interpretation presented here serve as a robust framework for the analysis of Sofosbuvir impurities.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As a prodrug, it is converted in the body to its active form, which inhibits the viral RNA polymerase. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Degradation of the API under various stress conditions (such as acidic, basic, or oxidative environments) can lead to the formation of impurities that may have different pharmacological or toxicological profiles. Therefore, the identification and characterization of these impurities are essential aspects of drug development and quality control.
This guide will delve into the analytical techniques used to elucidate the structure of a prominent acid-induced degradation product of Sofosbuvir, providing a practical example of impurity spectral data analysis.
Spectral Data Summary
The following tables summarize the quantitative spectral data obtained for the acidic degradation product of Sofosbuvir.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Observed Value |
| Ionization Mode | Positive |
| Molecular Ion | [M+H]⁺ |
| m/z | 417.0843 |
| Molecular Formula | C₁₆H₁₉FN₂O₈P |
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.650 | d | H-2 |
| 5.483 | d | H-6 |
Note: A complete peak list was not publicly available. The provided data points are illustrative of the key signals discussed in the source literature.
Table 3: ¹³C NMR Spectral Data (DMSO-d₆)
Detailed ¹³C NMR chemical shift data for this specific degradation product is not fully available in the public domain. However, analysis would typically involve comparing the spectrum to that of Sofosbuvir to identify shifts indicative of structural changes, particularly around the phosphate (B84403) and ribose moieties.
Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3401.61 | Amine (N-H stretch) |
| 1710.93 | Keto (C=O stretch) |
This represents a partial list of key vibrational frequencies.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the characterization of Sofosbuvir degradation products.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : Orbitrap Mass Spectrometer
-
Sample Preparation : The isolated impurity was dissolved in a suitable solvent, typically a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a concentration of approximately 10 µg/mL.
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer : The instrument was operated in high-resolution mode to acquire accurate mass data.
-
Data Acquisition : Data was acquired over a mass range of m/z 100-600. The high-resolution data allows for the determination of the elemental composition of the molecular ion and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : 400 MHz NMR Spectrometer
-
Sample Preparation : Approximately 5-10 mg of the isolated impurity was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR : Proton NMR spectra were acquired to determine the number of different types of protons and their connectivity. D₂O exchange experiments were performed to identify exchangeable protons (e.g., -OH, -NH).
-
¹³C NMR : Carbon-13 NMR spectra were recorded to identify the number of different types of carbon atoms in the molecule.
-
2D NMR (HSQC, HMBC) : Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were conducted to establish correlations between directly bonded and long-range coupled protons and carbons, respectively. This is crucial for assigning the chemical structure.
-
³¹P and ¹⁹F NMR : Given the presence of phosphorus and fluorine in Sofosbuvir, ³¹P and ¹⁹F NMR spectra were also acquired to provide further structural information about the environment of these nuclei.
Infrared (IR) Spectroscopy
-
Instrumentation : FT-IR Spectrophotometer
-
Sample Preparation : A small amount of the solid impurity was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition : The IR spectrum was recorded over the range of 4000-400 cm⁻¹. The resulting spectrum reveals the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies.
Visualized Workflows and Relationships
Experimental Workflow for Impurity Analysis
Caption: Workflow for Sofosbuvir impurity analysis.
Logical Relationship for Structure Elucidation
Caption: Data integration for structure elucidation.
Conclusion
The comprehensive analysis of spectral data from HRMS, NMR, and IR spectroscopy is indispensable for the accurate identification and characterization of Sofosbuvir impurities. By integrating the information from these orthogonal analytical techniques, researchers and drug development professionals can confidently elucidate the structures of unknown degradation products. This ensures the quality, safety, and efficacy of the final pharmaceutical product. The methodologies and data presented in this guide provide a foundational understanding of the processes involved in the spectral analysis of Sofosbuvir and its related substances.
Stability Characteristics of Sofosbuvir Impurity D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability characteristics of a significant Sofosbuvir degradation product, herein referred to as Sofosbuvir Impurity D. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and pathway visualizations to support further investigation and formulation development. The information presented is synthesized from published forced degradation studies of Sofosbuvir.
While the compendial naming of Sofosbuvir impurities can vary, for the purposes of this guide, this compound is identified as the oxidative degradation product with a molecular formula of C₂₂H₂₉FN₃O₉P and a molecular weight of approximately 529.45 g/mol [1]. It is critical to note that forced degradation studies have identified a closely related oxidative degradant with a molecular weight of 527.15 (C₂₂H₂₇FN₃O₉P), suggesting a potential for ambiguity in nomenclature across different studies[2]. This guide will focus on the conditions leading to the formation of this specific, well-characterized oxidative impurity.
Summary of Stability and Degradation Profile
Forced degradation studies, conducted in accordance with ICH guidelines, reveal that Sofosbuvir is susceptible to degradation under oxidative, acidic, and basic stress conditions[2][3]. Conversely, the parent drug demonstrates notable stability under thermal and photolytic stress[2][3]. This compound, in particular, has been identified as a product of oxidative stress.
The tables below summarize the quantitative data from forced degradation studies that lead to the formation of Sofosbuvir impurities, including the oxidative degradant of interest.
Table 1: Summary of Forced Degradation Studies on Sofosbuvir
| Stress Condition | Reagent/Parameters | Duration | Degradation of Sofosbuvir (%) | Oxidative Impurity (Impurity D) Formation (%) | Reference |
| Oxidative | 30% H₂O₂ at 80°C | 2 days | Slight | 0.79 | [2] |
| Oxidative | 3% H₂O₂ | 7 days | 19.02 | Not specified | [3] |
| Acid Hydrolysis | 1N HCl at 80°C (reflux) | 10 hours | 8.66 | Not formed | [2] |
| Acid Hydrolysis | 0.1N HCl at 70°C | 6 hours | 23 | Not formed | [3] |
| Base Hydrolysis | 0.5N NaOH at 60°C | 24 hours | 45.97 | Not formed | [2] |
| Base Hydrolysis | 0.1N NaOH at 70°C | 10 hours | 50 | Not formed | [3] |
| Thermal | 50°C | 21 days | No degradation | Not formed | [3] |
| Photolytic | Direct sunlight | 21 days | No degradation | Not formed | [3] |
| Photolytic | 254 nm UV light | 24 hours | No degradation | Not formed | [2] |
Experimental Protocols
Detailed methodologies for the key experiments that induce the formation of this compound and other related substances are provided below. These protocols are based on published stability-indicating assay methods.
Oxidative Degradation Protocol
-
Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 30% hydrogen peroxide (H₂O₂)[2].
-
Stress Condition: The solution is maintained at 80°C for two days[2].
-
Sample Processing: The resulting solution is evaporated to yield a solid residue, which is then redissolved in 5 mL of a 50:50 mobile phase (acetonitrile and 0.1% formic acid buffer) for analysis[2].
-
Analysis: The sample is analyzed using a validated stability-indicating UPLC method with PDA detection at 260 nm[2].
Acidic Degradation Protocol
-
Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 1N hydrochloric acid (HCl)[2].
-
Stress Condition: The solution is refluxed at 80°C for 10 hours[2].
-
Sample Processing: The degraded sample is neutralized with an ammonium (B1175870) bicarbonate solution. The neutralized solution is then lyophilized to obtain a crude solid sample, which is subsequently dissolved in 4 mL of a 50:50 mobile phase[2].
-
Analysis: The sample is subjected to analysis by a validated UPLC method[2].
Alkaline Degradation Protocol
-
Sample Preparation: 200 mg of Sofosbuvir is dissolved in 5 mL of 0.5N sodium hydroxide (B78521) (NaOH)[2].
-
Stress Condition: The solution is maintained at 60°C for 24 hours[2].
-
Sample Processing: The degraded sample is neutralized with HCl solution. The resultant solution is evaporated to obtain a free solid, which is then dissolved in 5 mL of a 50:50 mobile phase[2].
-
Analysis: The sample is analyzed using a validated UPLC method[2].
Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and the logical relationship of Sofosbuvir's stability under various stress conditions.
Caption: Workflow for forced degradation studies of Sofosbuvir.
Caption: Stability of Sofosbuvir under different stress conditions.
Conclusion
The stability of Sofosbuvir is compromised under oxidative, acidic, and basic conditions, leading to the formation of various degradation products. This compound, an oxidative degradant, is formed under specific oxidative stress conditions. Understanding the formation pathways and stability characteristics of such impurities is paramount for the development of stable pharmaceutical formulations and robust analytical methods for quality control. The data and protocols presented in this guide serve as a valuable resource for professionals engaged in the research and development of Sofosbuvir-based therapeutics.
References
Sofosbuvir Impurity D: An In-depth Technical Guide on its Formation as a Degradation Product
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sofosbuvir impurity D, a critical process-related impurity and potential degradation product of the direct-acting antiviral agent, Sofosbuvir. This document delves into the conditions leading to its formation, supported by quantitative data from forced degradation studies. Detailed experimental protocols and visual representations of metabolic pathways and analytical workflows are included to support research and drug development activities in this area.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to its active triphosphate form, which then inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities can arise during synthesis or through degradation of the drug substance under various environmental conditions.
This compound is identified as the (S)-diastereomer of Sofosbuvir at the phosphorus center. While being a process-related impurity, its potential to form as a degradant under certain stress conditions warrants a thorough understanding for formulation development and stability studies.
Forced Degradation Studies of Sofosbuvir
Forced degradation studies are essential for identifying potential degradation products and pathways, thus establishing the stability-indicating nature of analytical methods. Sofosbuvir has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.
Summary of Quantitative Degradation Data
The following tables summarize the quantitative data from various forced degradation studies on Sofosbuvir, highlighting the conditions under which degradation occurs and the extent of that degradation.
Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Extent of Degradation (%) | Degradation Products Identified (m/z) | Reference |
| Acid Hydrolysis | 0.1N HCl | 6 hours | 70°C | 23% | DP I (m/z 488) | [3] |
| Acid Hydrolysis | 1N HCl | 10 hours | 80°C (reflux) | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (m/z 416.08) | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 70°C | 50% | DP II (m/z 393.3) | [3] |
| Alkaline Hydrolysis | 0.5N NaOH | 24 hours | 60°C | 45.97% | Impurity-A (m/z 453.13), Impurity-B (m/z 411.08) | [2] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temp. | 19.02% | DP III (m/z 393) | [3] |
| Oxidative Degradation | 30% H₂O₂ | 2 days | 80°C | 0.79% | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate (m/z 527.15) | [2] |
| Thermal Degradation | - | 21 days | 50°C | No degradation | - | [3] |
| Photolytic Degradation | Sunlight | 21 days | - | No degradation | - | [3] |
| Photolytic Degradation | 254 nm UV light | 24 hours | - | No degradation | - | [2] |
DP = Degradation Product
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for the key experiments cited in the degradation of Sofosbuvir.
General Procedure for Stress Studies
A stock solution of Sofosbuvir (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol. Aliquots of this stock solution are then subjected to the various stress conditions. After the specified duration, the solutions are neutralized (if necessary), diluted to a suitable concentration (e.g., 50 µg/mL), and analyzed by a stability-indicating HPLC or UPLC method.[2][3]
Acid Hydrolysis Protocol
-
Preparation of Acidic Solution: To an aliquot of the Sofosbuvir stock solution, add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl.[3] For more stringent conditions, dissolve approximately 200 mg of Sofosbuvir directly in 5 mL of 1N HCl.[2]
-
Stress Application: Reflux the solution at a specified temperature (e.g., 70°C for 6 hours or 80°C for 10 hours).[2][3]
-
Neutralization and Sample Preparation: After cooling, neutralize the solution with an appropriate volume of NaOH solution. Dilute the neutralized solution with the mobile phase or a suitable solvent to the target concentration for analysis.[3]
Alkaline Hydrolysis Protocol
-
Preparation of Alkaline Solution: To an aliquot of the Sofosbuvir stock solution, add an equal volume of 0.2N NaOH to achieve a final concentration of 0.1N NaOH.[3] For alternative conditions, dissolve Sofosbuvir in 0.5N NaOH.[2]
-
Stress Application: Reflux the solution at a specified temperature (e.g., 70°C for 10 hours) or maintain at a controlled temperature (e.g., 60°C for 24 hours).[2][3]
-
Neutralization and Sample Preparation: After cooling, neutralize the solution with an appropriate volume of HCl solution. Dilute the neutralized solution to the target concentration for analysis.[3]
Oxidative Degradation Protocol
-
Preparation of Oxidative Solution: Add an appropriate volume of hydrogen peroxide (e.g., 3% or 30% H₂O₂) to an aliquot of the Sofosbuvir stock solution.[2][3]
-
Stress Application: Store the solution at room temperature for a specified period (e.g., 7 days) or heat at an elevated temperature (e.g., 80°C for 2 days).[2][3]
-
Sample Preparation: Dilute the solution to the target concentration for analysis.[3]
Thermal Degradation Protocol
-
Stress Application: Keep the solid drug substance or a solution of the drug in a temperature-controlled oven at a specified temperature (e.g., 50°C) for an extended period (e.g., 21 days).[3]
-
Sample Preparation: If a solid was used, dissolve it in a suitable solvent. Dilute the solution to the target concentration for analysis.
Photolytic Degradation Protocol
-
Stress Application: Expose the solid drug substance or a solution of the drug to sunlight or a UV light source (e.g., 254 nm) for a specified duration (e.g., 21 days for sunlight, 24 hours for UV light).[2][3]
-
Sample Preparation: If a solid was used, dissolve it in a suitable solvent. Dilute the solution to the target concentration for analysis.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic activation pathway of Sofosbuvir and a typical experimental workflow for the analysis of its impurities.
Sofosbuvir Metabolic Activation Pathway
Sofosbuvir is a prodrug that must be metabolized intracellularly to its pharmacologically active form, GS-461203. This multi-step process involves hydrolysis and phosphorylation.
Experimental Workflow for Impurity Analysis
The analysis of Sofosbuvir and its degradation products typically involves a systematic workflow from sample preparation to data analysis.
Conclusion
This technical guide has detailed the nature of this compound and its relationship to the degradation of Sofosbuvir under various stress conditions. The provided quantitative data, experimental protocols, and visual diagrams offer a robust resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of the degradation pathways of Sofosbuvir is critical for the development of stable formulations and robust analytical methods, ultimately ensuring the quality, safety, and efficacy of this vital antiviral medication.
References
Methodological & Application
Application Note: Analysis of Sofosbuvir Impurity D by RP-HPLC
References
Application Note: High-Sensitivity UPLC-MS/MS for the Quantification of Sofosbuvir Impurity D
Affiliation: Google Research
Abstract
This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Sofosbuvir impurity D in drug substance samples. The method utilizes a rapid chromatographic separation on a C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol described herein is suitable for the accurate and precise measurement of this compound at trace levels, meeting the stringent requirements for impurity profiling in pharmaceutical development and quality control.
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound, propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a potential process-related impurity or degradation product.[1] A robust analytical method for its quantification is therefore essential. This application note details a UPLC-MS/MS method developed and validated for this purpose.
Experimental
Instrumentation
-
UPLC System: Waters ACQUITY UPLC H-Class
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Chemicals and Reagents
-
This compound reference standard
-
Sofosbuvir reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
UPLC Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5.0 minutes |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The MRM transitions were optimized by direct infusion of the this compound reference standard. The protonated precursor ion [M+H]⁺ was selected, and characteristic product ions were identified.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 530.2 | 243.1 | 35 | 20 |
| Sofosbuvir (for reference) | 530.2 | 243.1 | 35 | 20 |
Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the Sofosbuvir drug substance and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Further dilute this solution with a 50:50 mixture of Mobile Phase A and B to a final theoretical concentration of 10 µg/mL of the main analyte.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared standard and sample solutions into the UPLC-MS/MS system.
-
Acquire data using the MRM mode with the parameters specified above.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solutions using the regression equation from the calibration curve.
-
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of this compound.
Linearity
A linear relationship between the peak area and concentration was observed over the range of 0.5 ng/mL to 100 ng/mL. The coefficient of determination (R²) was consistently greater than 0.995.
| Concentration (ng/mL) | Mean Peak Area (n=3) |
| 0.5 | 1258 |
| 1.0 | 2495 |
| 5.0 | 12630 |
| 10.0 | 25150 |
| 25.0 | 62800 |
| 50.0 | 125500 |
| 100.0 | 251100 |
Precision and Accuracy
The precision of the method was evaluated by analyzing replicate injections of quality control (QC) samples at three concentration levels. The accuracy was determined by comparing the measured concentration to the nominal concentration.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low | 1.5 | 4.2 | 5.1 | 102.3 |
| Medium | 20.0 | 3.1 | 4.5 | 98.7 |
| High | 80.0 | 2.5 | 3.8 | 101.5 |
Limits of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value |
| LOD (S/N ≥ 3) | 0.15 ng/mL |
| LOQ (S/N ≥ 10) | 0.5 ng/mL |
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for this compound quantification.
Signaling Pathway Diagram
Caption: Proposed fragmentation of this compound in MS/MS.
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of this compound. The method has been demonstrated to be linear, precise, and accurate over a relevant concentration range. This protocol is well-suited for routine quality control analysis of Sofosbuvir drug substance to ensure compliance with regulatory requirements for impurity levels.
References
Application Note: Stability-Indicating HPLC Method for the Separation of Sofosbuvir and Its Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C.[1][2][3] It is essential to ensure the purity and stability of the drug substance and its formulations. This application note describes a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Sofosbuvir from its potential degradation products. Forced degradation studies were conducted under various stress conditions as per the International Conference on Harmonization (ICH) guidelines to demonstrate the method's specificity.[1][4][5]
Chromatographic System and Conditions
A variety of HPLC and UPLC systems can be employed for this analysis. The following is a representative method compiled from several validated procedures.[6][7]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV or PDA detector (e.g., Waters Alliance 2695)[6] |
| Column | Hypersil BDS C8 or equivalent (e.g., Athena C18, 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile and 0.1% Formic acid buffer (50:50, v/v)[5][8] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL[2] |
| Column Temperature | Ambient or 40 °C[7] |
| Detection Wavelength | 260 nm[2][8] |
| Internal Standard | Atorvastatin (optional) |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a final concentration of 50 µg/mL.[5]
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to one tablet's labeled amount of Sofosbuvir into a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.[5]
-
Dilute to the mark with the mobile phase to achieve a final concentration of approximately 50 µg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][9] Sofosbuvir is subjected to various stress conditions to induce degradation.[1][2]
Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[5] Neutralize the solution before injection.
Alkaline Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[5] Neutralize the solution before injection.
Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for 7 days.[5]
Thermal Degradation: Expose the solid drug to a temperature of 50°C for 21 days.[5]
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours.[8]
Data Presentation
The developed method effectively separates Sofosbuvir from its degradation products. The following table summarizes typical results from forced degradation studies.
Table 2: Summary of Forced Degradation Results for Sofosbuvir
| Stress Condition | Reagents and Conditions | % Degradation | Degradation Products Observed |
| Acid Hydrolysis | 0.1 N HCl, 70°C, 6 hrs | ~23%[5] | DP I (m/z 488)[5][10] |
| Alkaline Hydrolysis | 0.1 N NaOH, 70°C, 10 hrs | ~50%[5] | DP II (m/z 393.3)[5][10] |
| Oxidative | 3% H₂O₂, RT, 7 days | ~19%[5] | DP III (m/z 393)[5][10] |
| Thermal | 50°C, 21 days | No significant degradation[5] | - |
| Photolytic | UV light (254 nm), 24 hrs | No significant degradation[5][8] | - |
DP = Degradation Product
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | 1.1 - 1.4[7] |
| Theoretical Plates | > 2000 | > 2200[5] |
| Resolution | > 2 | > 4.5[7] |
Visualizations
The following diagrams illustrate the key processes involved in the analysis.
Caption: Experimental Workflow for HPLC Analysis of Sofosbuvir.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. archives.ijper.org [archives.ijper.org]
- 6. verjournal.com [verjournal.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 10. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Note: High-Performance Liquid Chromatography for the Analysis of Sofosbuvir Impurity D
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of Sofosbuvir and its process-related impurity, Sofosbuvir Impurity D, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The information is compiled from established and validated analytical procedures.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, impurities can arise, which must be monitored to ensure the safety and efficacy of the drug product. This compound is a known related substance. This application note outlines a reliable HPLC method for the separation and quantification of Sofosbuvir from Impurity D. The method's suitability is based on its ability to resolve the main component from its impurities, as demonstrated in various studies on Sofosbuvir and its related substances.
Chromatographic Conditions
A summary of typical chromatographic conditions for the analysis of Sofosbuvir and its impurities is presented below. These parameters are based on a compilation of methods reported in the scientific literature.[1][2][3][4][5][6][7][8][9]
| Parameter | Recommended Conditions |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water or 0.1% Formic Acid in Water.[1][2][3][5][6] A buffer such as potassium dihydrogen phosphate (B84403) can also be used.[8] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol.[1][2][4][8] |
| Elution Mode | Isocratic or Gradient. An isocratic elution with a 50:50 (v/v) mixture of aqueous and organic phase is common.[1][2] A gradient elution may be necessary for complex impurity profiles.[6] |
| Stationary Phase | C18 Column (e.g., Agilent Eclipse XDB-C18, Waters X-Bridge C18, Cosmosil C18).[1][2][3][4] Dimensions are typically 250 mm x 4.6 mm with a 5 µm particle size.[1][2][4] |
| Flow Rate | 0.9 - 1.0 mL/min.[4][6] |
| Column Temperature | Ambient or controlled at 25-35 °C.[6] |
| Detection Wavelength | 260 nm.[1][2][3][4] |
| Injection Volume | 10 µL.[6] |
| Diluent | A mixture of water and acetonitrile (50:50 v/v) is commonly used.[1][2] |
Experimental Protocol
This protocol describes a representative isocratic RP-HPLC method for the analysis of Sofosbuvir and its Impurity D.
1. Preparation of Mobile Phase
-
Aqueous Phase (Mobile Phase A): Prepare a 0.1% solution of trifluoroacetic acid (TFA) in HPLC-grade water. For example, add 1.0 mL of TFA to 1000 mL of water. Filter through a 0.45 µm membrane filter and degas.
-
Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile.
-
Mobile Phase Mixture: For an isocratic run, mix the aqueous and organic phases in a 50:50 (v/v) ratio.[1][2] For example, mix 500 mL of Mobile Phase A with 500 mL of Mobile Phase B. Degas the final mixture.
2. Preparation of Standard Solutions
-
Standard Stock Solution of Sofosbuvir: Accurately weigh about 40 mg of Sofosbuvir reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent (Water:Acetonitrile, 50:50 v/v) to obtain a concentration of 400 µg/mL.[2]
-
Standard Stock Solution of this compound: Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 250 µg/mL.
-
Working Standard Solution: Prepare a suitable dilution of the stock solutions to obtain a final concentration within the expected linear range of the assay. For instance, a working standard could be prepared to contain a specific concentration of Sofosbuvir and its impurity.
3. Preparation of Sample Solution
-
For Bulk Drug: Accurately weigh a quantity of the Sofosbuvir sample, dissolve it in the diluent, and dilute to a known volume to achieve a target concentration similar to the standard solution.
-
For Pharmaceutical Dosage Forms: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a volumetric flask, add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the standard solution(s) and then the sample solution(s).
-
Record the chromatograms and integrate the peak areas.
5. Data Analysis
-
Identify the peaks of Sofosbuvir and Impurity D in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the amount of Impurity D in the sample using the following formula:
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
System Suitability
To ensure the validity of the analytical method, system suitability parameters should be evaluated. These typically include:
-
Tailing Factor: Should be ≤ 2.0 for the Sofosbuvir peak.
-
Theoretical Plates (N): Should be > 2000 for the Sofosbuvir peak.
-
Relative Standard Deviation (RSD) for replicate injections: Should be < 2.0% for the peak area of Sofosbuvir.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of Sofosbuvir and the determination of Impurity D. The mobile phase composition, stationary phase, and detection parameters are critical for achieving adequate separation and sensitivity. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry. It is recommended to validate the method in your laboratory to ensure its suitability for your specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. rjptonline.org [rjptonline.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. jmpas.com [jmpas.com]
- 7. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: A Guide to the Selection of C18 Columns for Sofosbuvir Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting an appropriate C18 reversed-phase high-performance liquid chromatography (RP-HPLC) column for the analysis of Sofosbuvir and its related impurities. The selection of a suitable column is critical for achieving accurate, robust, and reliable analytical methods for impurity profiling in drug development and quality control.
Introduction to Sofosbuvir and Impurity Analysis
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise.[3][4] Regulatory agencies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the drug product. RP-HPLC with a C18 column is the most common analytical technique for this purpose.[1][2][5][6]
The choice of the C18 column significantly impacts the separation efficiency, resolution of critical pairs, and overall method performance. Key parameters to consider when selecting a C18 column include particle size, pore size, carbon load, end-capping, and column dimensions.
C18 Column Selection Workflow
The following diagram illustrates a logical workflow for the selection of an optimal C18 column for Sofosbuvir impurity analysis.
Caption: Workflow for C18 Column Selection.
Comparative Data of C18 Columns for Sofosbuvir Analysis
The following table summarizes the chromatographic conditions and performance of various C18 columns used for the analysis of Sofosbuvir and its impurities, based on published methods.
| Column Brand & Type | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Key Findings | Reference |
| Kromasil 100 C18 | 250 x 4.6, 5 µm | Gradient: A) Buffer:ACN (97.5:2.5) B) ACN:IPA:MeOH:H₂O (60:20:10:10) | 1.0 | 263 | Efficient separation of Sofosbuvir from its methyl and ethyl ester impurities. | [1] |
| Zorbax SB C18 | 250 x 4.6, 5 µm | Gradient: A) 0.1% TEA, pH 7.0 B) ACN:MeOH:IPA (850:100:50) | - | 210, 260 | Effective separation of process-related impurities. | [2] |
| Cosmosil C18 | 250 x 4.6, 5 µm | Isocratic: Methanol:Water (70:30) | 0.9 | 260 | Simple isocratic method for estimation of Sofosbuvir. | [7] |
| Agilent Eclipse XDB-C18 | 250 x 4.6, 5 µm | Isocratic: 0.1% TFA in Water:ACN (50:50) | - | 260 | Good separation of Sofosbuvir and its phosphoryl impurity. | [5][8] |
| X-Bridge BEH C18 | 100 x 4.6, 2.5 µm | Gradient: A) 0.1% Formic Acid B) Acetonitrile | 0.6 | 260 | Good separation and peak shape for degradation products. | [4] |
| Hypersil C18 | 150 x 4.6, 5 µm | Isocratic: Acetonitrile:Water (70:30) | 1.0 | 230 | Suitable for simultaneous estimation of Velpatasvir and Sofosbuvir. | [9] |
Detailed Experimental Protocols
The following are representative protocols for Sofosbuvir impurity analysis using a C18 column. These should be considered as starting points and may require optimization based on the specific impurities of interest and the HPLC system used.
Protocol 1: Gradient Method for Comprehensive Impurity Profiling
This protocol is adapted from a method designed for the separation of multiple process-related and degradation impurities.[1][2]
a. Materials and Reagents:
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
HPLC grade Isopropyl Alcohol (IPA)
-
Triethylamine (TEA)
-
Orthophosphoric Acid
-
Purified water (18.2 MΩ·cm)
-
Sofosbuvir reference standard and impurity standards
b. Chromatographic Conditions:
-
Column: Zorbax SB C18 (250mm x 4.6mm, 5µm) or equivalent[2]
-
Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 7.0 with orthophosphoric acid[2]
-
Mobile Phase B: Acetonitrile:Methanol:Isopropyl Alcohol (850:100:50 v/v/v)[2]
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 15 40 30 70 35 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm for most impurities, 210 nm for specific impurities like methyl benzoate.[2]
c. Sample Preparation:
-
Prepare a stock solution of Sofosbuvir in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
For impurity analysis, a concentration of 1 mg/mL of the drug substance is typically used.
Protocol 2: Isocratic Method for Routine Quality Control
This protocol is a simpler, isocratic method suitable for the routine analysis of Sofosbuvir and a limited number of known impurities.[5][8]
a. Materials and Reagents:
-
HPLC grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Purified water (18.2 MΩ·cm)
-
Sofosbuvir reference standard and impurity standards
b. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent[5][8]
-
Mobile Phase: 0.1% Trifluoroacetic Acid in a 50:50 (v/v) mixture of water and acetonitrile.[5][8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
c. Sample Preparation:
-
Prepare a stock solution of Sofosbuvir in the mobile phase.
-
A typical concentration for assay and impurity determination is in the range of 160-480 µg/mL.[5][8]
Conclusion
The selection of an appropriate C18 column is a critical step in the development of a robust and reliable HPLC method for the analysis of Sofosbuvir and its impurities. The information and protocols provided in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry. It is recommended to screen a variety of C18 columns with different properties to identify the optimal stationary phase for a specific set of impurities. Method validation should always be performed as per ICH guidelines to ensure the suitability of the developed method for its intended purpose.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 7. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 8. d-nb.info [d-nb.info]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Note: Determination of Sofosbuvir Impurity D by RP-HPLC with UV Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Sofosbuvir Impurity D, a diastereomer of Sofosbuvir. The method utilizes UV detection at a wavelength of 260 nm, which provides high sensitivity for both the active pharmaceutical ingredient (API) and its related impurities.[1][2][][4]
Sofosbuvir and its diastereomeric Impurity D share the same uracil (B121893) chromophore, resulting in similar UV absorbance maxima.[] The selected wavelength of 260 nm is based on the UV absorption spectrum of Sofosbuvir and has been demonstrated to be effective for the simultaneous analysis of Sofosbuvir and its process-related impurities.[1][2][4]
Experimental Protocol
This protocol outlines the RP-HPLC method for the analysis of this compound.
Materials and Reagents
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm)[1][2]
-
Data acquisition and processing software
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2] |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm[1][2][4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Sofosbuvir and this compound reference standards in the mobile phase to obtain a final concentration of approximately 10 µg/mL for the impurity and 400 µg/mL for Sofosbuvir.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to achieve a nominal concentration of 400 µg/mL of Sofosbuvir.
-
Sonicate the solution for 15 minutes to ensure complete dissolution of the active ingredient.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of this compound.
Figure 1. Experimental workflow for the analysis of this compound.
Data Presentation
The following table summarizes the expected retention times for Sofosbuvir and a process-related impurity, which can be used as a reference for the analysis of Impurity D. The retention time for Impurity D, being a diastereomer, is expected to be close to that of Sofosbuvir but with sufficient resolution for quantification.
| Analyte | Retention Time (min) |
| Sofosbuvir | ~3.7[1][2] |
| Process-Related (Phosphoryl) Impurity | ~5.7[1][2] |
Note: The exact retention times may vary depending on the specific HPLC system, column, and laboratory conditions. System suitability tests should be performed to ensure adequate resolution between Sofosbuvir and Impurity D.
Conclusion
The described RP-HPLC method with UV detection at 260 nm is a simple, specific, and reliable approach for the determination of this compound in bulk drug substances and pharmaceutical dosage forms.[1][2] This method can be readily implemented in a quality control setting for routine analysis and stability studies of Sofosbuvir. Validation of this method in accordance with ICH guidelines is recommended before its application in a regulated environment.
References
Application Note and Protocol: A Comparative Analysis of Gradient and Isocratic Elution for the Determination of Sofosbuvir and Its Impurities by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As with any pharmaceutical active ingredient, the identification and quantification of impurities are critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. A pivotal decision in HPLC method development is the choice between isocratic and gradient elution. This document provides a detailed comparison of these two elution modes for the analysis of Sofosbuvir and its related substances, offering comprehensive protocols and data to guide researchers in selecting the most appropriate method for their needs.
Isocratic elution, which uses a constant mobile phase composition, is known for its simplicity, robustness, and cost-effectiveness, making it suitable for routine quality control of simpler samples.[1][2] In contrast, gradient elution involves a change in the mobile phase composition during the analytical run.[1][3] This dynamic approach is highly effective for separating complex mixtures of compounds with a wide range of polarities, often providing superior resolution and sensitivity.[1][4][5]
Elution Methodologies: A Head-to-Head Comparison
The choice between isocratic and gradient elution depends on the specific requirements of the analysis, including the complexity of the sample, the number of impurities to be monitored, and the desired analysis time.
Isocratic Elution:
-
Advantages: Simplicity of operation, better reproducibility, stable baseline, and lower cost due to less complex instrumentation and lower solvent consumption.[1][5]
-
Disadvantages: Can lead to long run times for strongly retained compounds, poor resolution for complex samples, and peak broadening for later eluting peaks.[5][6]
Gradient Elution:
-
Advantages: Enhanced resolution for complex mixtures, sharper peaks leading to higher sensitivity, and reduced analysis time by accelerating the elution of strongly retained components.[1][4][5]
-
Disadvantages: Requires more complex instrumentation, can be more challenging to develop and transfer between laboratories, and may exhibit baseline drift.[5] A column re-equilibration step is also necessary after each run.[5]
The following diagram illustrates the logical relationship in choosing between isocratic and gradient elution for HPLC analysis.
Caption: Decision workflow for choosing an elution method.
Experimental Protocols
The following are representative protocols for the analysis of Sofosbuvir and its impurities using both isocratic and gradient elution, based on published methods.
Isocratic Elution Protocol
This protocol is adapted from a method developed for the estimation of Sofosbuvir and its phosphoryl impurity.[7][8][9]
-
Chromatographic System: HPLC with UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[7][9][10]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724).[7][9][10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.[9]
-
Diluent: Water:Acetonitrile (50:50 v/v).[7]
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of Sofosbuvir and its impurities in the diluent at a suitable concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing Sofosbuvir in the diluent to achieve a known concentration.
Gradient Elution Protocol
This protocol is a composite based on several reported gradient methods for the analysis of Sofosbuvir and its related substances.[11][12]
-
Chromatographic System: HPLC with a PDA or UV detector.
-
Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) or Zorbax SB C18 (250mm x 4.6mm, 5µm).[11][12]
-
Mobile Phase A: 0.6% Trifluoroacetic acid in water, pH adjusted to 2.2 with acetonitrile (95:5 v/v).[11]
-
Mobile Phase B: A mixture of purified water, methanol, and acetonitrile (20:30:50 v/v/v).[11]
-
Gradient Program:
-
Time (min) | % Mobile Phase B
-
---|---
-
0 | 20
-
15 | 40
-
30 | 60
-
40 | 80
-
45 | 20
-
50 | 20
-
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 µL.[12]
-
Column Temperature: 35°C.[11]
-
Detection Wavelength: 263 nm for Sofosbuvir and 320 nm for certain impurities, or dual wavelength detection at 260 nm and 210 nm.[11][12]
-
Diluent: A mixture of buffer and acetonitrile (50:50 v/v).[12]
The following diagram illustrates the general experimental workflow for HPLC analysis of Sofosbuvir impurities.
Caption: General experimental workflow for HPLC analysis.
Data Presentation: Comparative Summary
The following tables summarize the typical performance characteristics of isocratic and gradient elution methods for the analysis of Sofosbuvir and its impurities, based on data from various sources.
Table 1: Isocratic Method Performance
| Parameter | Sofosbuvir | Phosphoryl Impurity |
| Retention Time (min) | 3.674[7][8] | 5.704[7][8] |
| Linearity Range (µg/mL) | 160-480[7][8] | 10-30[7][8] |
| LOD (%) | 0.01[8] | 0.03[8] |
| LOQ (%) | 0.50[8] | 1.50[8] |
| Relative Standard Deviation (%) | 1.741[7][8] | 0.043[7][8] |
Table 2: Gradient Method Performance
| Parameter | Sofosbuvir | Impurity 1 (e.g., Methyl Uridine) | Impurity 2 (e.g., RRT 0.39) |
| Retention Time (min) | ~48.0[11] | Varies | Varies |
| Linearity Range | LOQ - 150% of target conc. | LOQ - 150% of target conc.[11] | LOQ - 150% of target conc.[11] |
| LOD (µg/mL) | ~0.1 | ~0.1 | ~0.1 |
| LOQ (µg/mL) | ~0.5 | ~0.5 | ~0.5 |
| Accuracy (% Recovery) | 80.0 - 120.0 | 80.0 - 120.0[12] | 80.0 - 120.0[12] |
Conclusion
The selection between isocratic and gradient elution for the analysis of Sofosbuvir and its impurities is contingent upon the analytical objective.
For routine quality control where only a few known impurities with similar chromatographic behavior are monitored, an isocratic method offers simplicity, robustness, and cost-effectiveness. The shorter run times for the main components can also be advantageous for high-throughput environments.[7][9]
For comprehensive impurity profiling, forced degradation studies, and in research and development settings where a multitude of impurities with diverse polarities may be present, a gradient elution method is superior. It provides the necessary resolving power to separate complex mixtures, ensuring accurate quantification of all relevant species.[3][4] The enhanced sensitivity from sharper peaks is also a significant benefit for detecting trace-level impurities.[1][4]
Ultimately, the method of choice should be thoroughly validated according to ICH guidelines to ensure it is fit for its intended purpose.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. biotage.com [biotage.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. jmpas.com [jmpas.com]
- 12. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
sample preparation for Sofosbuvir impurity D analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As with any pharmaceutical compound, the identification and quantification of impurities are critical for ensuring the safety and efficacy of the drug product. This application note provides a detailed protocol for the sample preparation and analysis of Sofosbuvir and its related substance, Impurity D, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Sofosbuvir Impurity D is a diastereomer of Sofosbuvir.
Analytical Method: RP-HPLC
A common method for the analysis of Sofosbuvir and its impurities is RP-HPLC with UV detection. This technique offers good resolution and sensitivity for separating the active pharmaceutical ingredient (API) from its related substances.
Chromatographic Conditions
A summary of typical chromatographic conditions for the analysis of Sofosbuvir and its impurities is presented in the table below. These conditions are based on established methods and can be adapted as needed.[1][2]
| Parameter | Recommended Conditions |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Acetonitrile (B52724) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Mode | Isocratic |
Experimental Protocol
This section details the step-by-step procedure for preparing samples and standards for the analysis of this compound.
Materials and Reagents
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC Grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
1. Diluent Preparation: Prepare a diluent by mixing HPLC grade water and acetonitrile in a 50:50 ratio.
2. Standard Stock Solution Preparation:
-
Accurately weigh and transfer about 40 mg of Sofosbuvir reference standard and 2.5 mg of this compound reference standard into a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent. This solution contains 400 µg/mL of Sofosbuvir and 25 µg/mL of this compound.
3. Working Standard Solution Preparation:
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.[2]
-
Dilute to the mark with the diluent. This will result in a final concentration of 40 µg/mL of Sofosbuvir and 2.5 µg/mL of this compound.
4. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it into a 200 mL volumetric flask.[3]
-
Add approximately 150 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.[3]
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Transfer 1.5 mL of the filtered solution into a 200 mL volumetric flask and dilute to the mark with the diluent. This results in a nominal concentration of 15 µg/mL of Sofosbuvir.[3]
Data Presentation
The following table summarizes the typical system suitability and performance data obtained from the analysis of Sofosbuvir and a related impurity using an RP-HPLC method.
| Parameter | Sofosbuvir | Impurity |
| Retention Time (min) | ~3.67 | ~5.70 |
| Tailing Factor | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
| Linearity Range (µg/mL) | 160 - 480[1][2] | 10 - 30[1][2] |
| Limit of Detection (LOD) (µg/mL) | 0.04[1][2] | 0.12[1][2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.125[1][2] | 0.375[1][2] |
Note: The impurity data presented is for a phosphoryl-related impurity, which can be used as a proxy for the expected performance for other related impurities like Impurity D under similar chromatographic conditions.
Experimental Workflow
Caption: Workflow for this compound Analysis.
References
Application of Forced Degradation in Sofosbuvir Impurity Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. By subjecting a drug substance to conditions more severe than accelerated stability testing, it is possible to elucidate its intrinsic stability, understand potential degradation pathways, and identify likely degradation products. This information is invaluable for the development and validation of stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final drug product.
Sofosbuvir (B1194449), a direct-acting antiviral agent, is a cornerstone in the treatment of chronic Hepatitis C. A thorough understanding of its degradation profile is crucial for formulation development, setting appropriate storage conditions, and ensuring patient safety. These application notes provide a detailed overview and protocols for conducting forced degradation studies on sofosbuvir to profile its impurities.
Key Stress Conditions and Degradation Behavior
As per International Council for Harmonisation (ICH) guidelines, sofosbuvir should be subjected to a variety of stress conditions to comprehensively assess its stability.[1] Studies have shown that sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under neutral, thermal, and photolytic stress.[2][3]
Degradation Summary:
-
Acidic Hydrolysis: Significant degradation is observed.
-
Basic Hydrolysis: Sofosbuvir is highly labile in alkaline conditions, showing the most significant degradation.[2]
-
Oxidative Degradation: The drug shows susceptibility to oxidative stress.
-
Neutral Hydrolysis: Minimal to no degradation is typically observed.[2]
-
Thermal Degradation: Sofosbuvir is generally stable at elevated temperatures for extended periods.[2]
-
Photolytic Degradation: The drug is found to be stable when exposed to UV light.[2]
Analytical Techniques for Impurity Profiling
A stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. For sofosbuvir, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique.[4][5][6] The use of a photodiode array (PDA) detector allows for the assessment of peak purity, while coupling the HPLC system with a mass spectrometer (LC-MS) is instrumental in the identification and structural elucidation of the degradation products.[2][7]
Experimental Protocols
The following protocols are generalized based on published literature and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of sofosbuvir reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[2]
-
Working Solution: Dilute the stock solution with the same solvent to a suitable working concentration for analysis (e.g., 50-100 µg/mL).[2][8]
Forced Degradation Procedures
For each stress condition, a sample of the sofosbuvir working solution is treated as described below. A control sample (unstressed working solution) should be analyzed concurrently.
-
To a known volume of the sofosbuvir working solution, add an equal volume of an acidic solution (e.g., 0.1 N HCl or 1 N HCl).[2][8]
-
Reflux the mixture at a specified temperature (e.g., 70°C or 80°C) for a defined period (e.g., 6-10 hours).[2][8]
-
After the exposure period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH).
-
Dilute the solution to the initial working concentration with the mobile phase or a suitable solvent.
-
Analyze by HPLC.
-
To a known volume of the sofosbuvir working solution, add an equal volume of a basic solution (e.g., 0.1 N NaOH or 0.5 N NaOH).[2][8]
-
Reflux the mixture at a specified temperature (e.g., 60°C or 70°C) for a defined period (e.g., 10-24 hours).[2][8]
-
After the exposure period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate acid (e.g., 0.1 N HCl).
-
Dilute the solution to the initial working concentration with the mobile phase or a suitable solvent.
-
Analyze by HPLC.
-
To a known volume of the sofosbuvir working solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂ or 30% H₂O₂).[2][8]
-
Keep the solution at room temperature or an elevated temperature (e.g., 80°C) for a specified duration (e.g., 2-7 days).[2][8]
-
After the exposure period, dilute the solution to the initial working concentration with the mobile phase or a suitable solvent.
-
Analyze by HPLC.
-
Place the solid drug substance or a solution of sofosbuvir in a temperature-controlled oven at a high temperature (e.g., 50°C) for an extended period (e.g., 21 days).[2]
-
For the solid sample, dissolve it in the solvent to the working concentration after the stress period. For the solution, allow it to cool to room temperature.
-
Analyze by HPLC.
-
Expose the solid drug substance or a solution of sofosbuvir to UV light (e.g., 254 nm) for a prolonged period (e.g., 21 days).[2][8]
-
A parallel sample should be kept in the dark to serve as a control.
-
For the solid sample, dissolve it in the solvent to the working concentration after the stress period.
-
Analyze by HPLC.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23%[2] | 1[2] |
| Basic Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50%[2] | 1[2] |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temp. | 19.02%[2] | 1[2] |
| Thermal Degradation | - | 21 days | 50°C | No Degradation[2] | 0[2] |
| Photolytic Degradation | UV Light | 21 days | Room Temp. | No Degradation[2] | 0[2] |
| Neutral Hydrolysis | Water | 26 hours | Room Temp. | 23.03%[9] | Not specified |
Table 2: Identified Degradation Products of Sofosbuvir by LC-MS
| Degradation Product | Stress Condition | Retention Time (Rt) | m/z | Proposed Structure/Modification |
| DP I | Acidic, Basic | 4.2 min | 488 | Hydrolysis product[2] |
| DP II | Acidic, Basic | 3.6 min | 393.3 | Hydrolysis product[2] |
| DP III | Oxidative | 3.2 min | 393 | Oxidation product[2] |
| Acid Degradant | Acidic | Not specified | 416.08 | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[8] |
| Base Degradant A | Basic | Not specified | 453.13 | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[8] |
| Base Degradant B | Basic | Not specified | 411.08 | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[8] |
| Oxidative Degradant | Oxidative | Not specified | 527.15 | Not fully characterized[8] |
Visualizations
Experimental Workflow
The logical flow of a forced degradation study for sofosbuvir is depicted in the following diagram.
Caption: Experimental workflow for forced degradation studies of sofosbuvir.
Sofosbuvir Degradation Logic
The following diagram illustrates the logical relationship between the stress conditions and the observed degradation of sofosbuvir.
Caption: Logical relationship of sofosbuvir stability under various stress conditions.
Conclusion
Forced degradation studies are indispensable for characterizing the impurity profile of sofosbuvir. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute these studies effectively. By understanding the degradation pathways, robust and reliable stability-indicating methods can be developed, ultimately ensuring the quality and safety of sofosbuvir-containing drug products. It is important to note that the specific degradation products and the extent of degradation can be influenced by the exact experimental conditions, and thus, these protocols should be considered as a starting point for method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]
- 5. verjournal.com [verjournal.com]
- 6. medicalresearchjournal.org [medicalresearchjournal.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. ijpbs.com [ijpbs.com]
Troubleshooting & Optimization
troubleshooting peak tailing in Sofosbuvir impurity D HPLC analysis
Welcome to the technical support center for troubleshooting HPLC analysis of Sofosbuvir and its related impurities. This resource provides in-depth guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you resolve common issues, with a specific focus on peak tailing observed during the analysis of Sofosbuvir impurity D.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can affect resolution, accuracy, and precision. The following guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Is the peak tailing affecting only this compound or all peaks in the chromatogram?
-
All Peaks Tailing: If all peaks in your chromatogram are tailing, this generally points to a system-wide issue.
-
Only this compound (or a few peaks) Tailing: This is more likely related to specific chemical interactions between the analyte, the stationary phase, and the mobile phase.
Scenario 1: All Peaks are Tailing
If you observe tailing for all peaks, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Column Void or Damage | A void at the column inlet or a damaged column bed can cause peak distortion.[1] To check for a void, reverse the column and flush it with a solvent like isopropanol. If peak shape improves, the issue is likely a blocked frit or contamination at the inlet. If not, the column may need to be replaced. To prevent voids, avoid sudden pressure shocks by gradually increasing the flow rate.[1][2] |
| Extra-Column Dead Volume | Excessive tubing length, wide-bore tubing, or improper fittings between the injector, column, and detector can lead to peak broadening and tailing.[1][3][4] Ensure all connections are secure and use tubing with the smallest possible internal diameter and length. |
| Column Contamination | Strongly retained impurities from previous injections can accumulate on the column, leading to poor peak shape.[3][4] Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.[5] |
Scenario 2: Only this compound (or specific peaks) is Tailing
Peak tailing for a specific compound like this compound, which contains basic functional groups, is often due to secondary interactions with the stationary phase.[6][7]
| Potential Cause | Recommended Action |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[1][6][8] |
| 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (to around 2.5-3.0) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[2][6][7] This is a very effective strategy for improving the peak shape of basic compounds.[6] | |
| 2. Use a Modern, End-Capped Column: Employ a high-purity, Type B silica (B1680970) column that is well end-capped to reduce the number of accessible silanol groups.[1][7] | |
| 3. Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups.[1][8] | |
| 4. Add a Sacrificial Base: Incorporating a small amount of a basic additive like triethylamine (B128534) (TEA) (e.g., 0.1%) into the mobile phase can effectively block the active silanol sites.[7] | |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][5] Reduce the injection volume or dilute the sample. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[3][9] Whenever possible, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for basic compounds like this compound?
A1: The most frequent cause is the interaction between the basic functional groups of the analyte and acidic residual silanol groups on the surface of the silica-based HPLC column.[6][8][10] These secondary interactions lead to a mixed-mode retention mechanism, which results in tailed peaks.
Q2: How does mobile phase pH affect peak tailing for this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[11][12] For a basic compound like this compound, lowering the mobile phase pH to around 2.5-3.0 will protonate the residual silanol groups on the stationary phase, minimizing their ability to interact with the protonated analyte.[2][6] This typically leads to a significant improvement in peak symmetry.
Q3: Can the choice of HPLC column influence peak tailing?
A3: Absolutely. Modern HPLC columns, often referred to as Type B or high-purity silica columns, have a much lower concentration of acidic silanol groups and are more effectively end-capped.[7] Using such columns can dramatically reduce peak tailing for basic compounds. Columns with alternative chemistries, such as hybrid or polymer-based stationary phases, can also be considered.[7]
Q4: When should I consider adding a modifier like triethylamine (TEA) to my mobile phase?
A4: If you are using an older, Type A silica column or if pH adjustment and column selection have not fully resolved the peak tailing, adding a sacrificial base like TEA can be beneficial.[7] TEA is a small, basic molecule that will preferentially interact with the active silanol sites, thereby preventing them from interacting with your analyte.
Q5: Could my sample preparation be causing peak tailing?
A5: Yes. Two common sample-related issues are injecting too high a concentration of the analyte (column overload) and dissolving the sample in a solvent that is much stronger than your mobile phase (solvent mismatch).[3][5] Try reducing the sample concentration or dissolving your sample in the mobile phase.
Experimental Protocols
Recommended HPLC Method for Sofosbuvir and Impurity D Analysis
This method is a good starting point for the analysis of Sofosbuvir and its impurities and is designed to minimize peak tailing.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm (or similar high-purity, end-capped column) |
| Mobile Phase A | 0.1% Phosphoric acid in Water (pH adjusted to ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Note: This is a general method and may require optimization for your specific instrument and sample.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your HPLC analysis.
Caption: A flowchart for systematically troubleshooting peak tailing in HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. support.waters.com [support.waters.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 11. moravek.com [moravek.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Technical Support Center: Optimizing Chromatographic Resolution of Sofosbuvir and Impurity D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Sofosbuvir and its related substances, with a specific focus on achieving optimal resolution between the active pharmaceutical ingredient (API) and its diastereomeric impurity, Impurity D.
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of Sofosbuvir and Impurity D Peaks
Poor resolution between Sofosbuvir and its diastereomer, Impurity D, is a common challenge in reversed-phase HPLC/UPLC analysis. This guide provides a systematic approach to troubleshoot and optimize your chromatographic method.
Question: My Sofosbuvir and Impurity D peaks are not well-separated. What is the first parameter I should investigate?
Answer: The first and often most impactful parameter to investigate is the mobile phase composition , specifically the organic modifier and the aqueous phase pH.
-
Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) can significantly influence selectivity between diastereomers. Acetonitrile generally provides better peak shape and efficiency, while methanol (B129727) can offer different selectivity. Systematically vary the percentage of the organic modifier in your mobile phase. A lower percentage of organic solvent will increase retention times and may improve resolution.
-
Mobile Phase pH: The pH of the aqueous portion of your mobile phase can alter the ionization state of Sofosbuvir and Impurity D, which in turn affects their interaction with the stationary phase. A slight adjustment in pH, particularly around the pKa values of the analytes, can lead to significant changes in retention and resolution. It is recommended to use a buffer to maintain a consistent pH throughout the analysis.[1][2][3]
Question: I have adjusted my mobile phase, but the resolution is still not satisfactory. What should I try next?
Answer: If mobile phase optimization is insufficient, the next logical step is to evaluate your stationary phase .
-
Column Chemistry: While standard C18 columns are commonly used, different C18 phases from various manufacturers can exhibit different selectivities due to variations in end-capping and silica (B1680970) properties. For diastereomeric separations, exploring alternative stationary phases can be highly effective. Consider columns with different selectivities, such as phenyl-hexyl or cyano phases.[4] Some studies have found specific C18 columns, like the Waters X-Bridge C18, to be particularly effective for separating Sofosbuvir and its impurities.[4]
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UPLC) will increase column efficiency and can lead to better resolution.[4][5] A longer column will also increase the number of theoretical plates and can improve separation, although this will also increase analysis time and backpressure.
Question: Can temperature play a role in improving the separation?
Answer: Yes, column temperature is a valuable parameter for optimizing separations. Increasing the column temperature can:
-
Decrease the viscosity of the mobile phase, leading to higher efficiency.
-
Alter the selectivity of the separation.
It is advisable to screen a range of temperatures (e.g., 25°C to 45°C) to determine the optimal condition for your specific method. Ensure your HPLC system has a column oven for precise temperature control.
Question: My peaks are tailing. How can I improve peak shape?
Answer: Peak tailing can negatively impact resolution. Common causes and solutions include:
-
Secondary Interactions: Silanol (B1196071) groups on the silica backbone of the stationary phase can cause tailing of basic compounds. Using a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups.[6][7] Alternatively, using a highly end-capped column can minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Contamination: A contaminated guard column or analytical column can also cause peak tailing. Flush the column with a strong solvent or replace the guard column if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the chemical structures of Sofosbuvir and Impurity D, and why is their separation challenging?
A1: Sofosbuvir and Impurity D are diastereomers. They have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. This structural similarity makes them chemically very alike, leading to similar retention behavior on achiral chromatographic columns and thus making their separation challenging.
Q2: Which type of chromatography is most suitable for separating Sofosbuvir and Impurity D?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques for the analysis of Sofosbuvir and its impurities.[4][6]
Q3: What are some recommended starting conditions for method development?
A3: A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water). A gradient elution from a lower to a higher concentration of acetonitrile can be used to screen for the optimal separation window.
Q4: How can I confirm the identity of the Sofosbuvir and Impurity D peaks?
A4: The most definitive way to confirm the identity of the peaks is by using a mass spectrometric detector (LC-MS). Since Sofosbuvir and Impurity D are isomers, they will have the same mass-to-charge ratio (m/z). Their identity can be confirmed by comparing their retention times with those of certified reference standards.
Experimental Protocol: A Baseline UPLC Method
This protocol provides a starting point for the separation of Sofosbuvir and its impurities, including Impurity D. Optimization will likely be required based on your specific instrumentation and sample matrix.
Instrumentation:
-
UPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Waters X-Bridge BEH C18, 2.5 µm, 4.6 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-7 min: 10-90% B, 7-8 min: 90% B, 8-8.1 min: 90-10% B, 8.1-10 min: 10% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 35°C |
| Detector Wavelength | 260 nm |
| Injection Volume | 2.5 µL |
Sample Preparation:
-
Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Dilute the stock solution to the desired concentration with the initial mobile phase composition.
Data on Chromatographic Conditions
The following table summarizes various reported chromatographic conditions for the analysis of Sofosbuvir and its impurities. This data can be used as a reference for method development and troubleshooting.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Agilent Eclipse XDB-C18, 5 µm, 4.6 x 250 mm | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v) | 1.0 | 260 | [6] |
| Kromasil 100 C18, 5 µm, 4.6 x 250 mm | Gradient with A: Buffer:Acetonitrile (97.5:2.5) and B: ACN:IPA:MeOH:Water (60:20:10:10) | 1.0 | 263 | A Stability Indicating Reverse Phase High Performance Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form |
| Phenomenex Kinetex C18, 2.6 µm, 4.6 x 100 mm | 0.1% Ortho-phosphoric acid in Water:Methanol (40:60 v/v), pH 3.5 | 1.0 | 260 | [5] |
| Zorbax SB C18, 5 µm | Gradient with A: 0.1M Triethylamine buffer pH 7 and B: Acetonitrile:Methanol:IPA (85:10:5) | - | - | Development and Validation of RP-HPLC Method for Quantification of impurities in Sofosbuvir |
Visualizing the Troubleshooting Workflow
The following flowchart illustrates a logical approach to troubleshooting poor resolution between Sofosbuvir and Impurity D.
Caption: Troubleshooting workflow for optimizing the resolution between Sofosbuvir and Impurity D.
Visualizing the Experimental Workflow for Method Development
This diagram outlines the general workflow for developing a robust HPLC/UPLC method for the separation of Sofosbuvir and its impurities.
References
- 1. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. journalajacr.com [journalajacr.com]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
addressing co-elution of Sofosbuvir degradation products
Welcome to the technical support center for addressing challenges in the analytical chromatography of Sofosbuvir. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the co-elution of Sofosbuvir and its degradation products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of Sofosbuvir.
Problem: A degradation product is co-eluting with the main Sofosbuvir peak.
Answer:
Co-elution of Sofosbuvir with its degradation products is a common challenge that compromises the accuracy of stability-indicating methods. Here is a systematic approach to troubleshoot and resolve this issue:
-
Confirm Co-elution: Use a photodiode array (PDA) detector to check the peak purity of the Sofosbuvir peak. An impure peak suggests the presence of a co-eluting species.[1]
-
Method Modification Strategy: If co-elution is confirmed, systematic modification of chromatographic parameters is necessary. The following workflow can guide your optimization process.
-
Parameter-Specific Guidance:
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer can significantly alter selectivity. Also, modifying the pH of the aqueous phase can change the ionization state of Sofosbuvir and its degradants, impacting retention.[2]
-
Organic Modifier: If adjusting the ratio is insufficient, switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) is a powerful tool, as it changes the nature of the solvent-solute interactions.[3][4]
-
Stationary Phase: Different column chemistries offer different selectivities. If a standard C18 column fails to provide resolution, consider alternatives like Phenyl-Hexyl, Cyano, or PFP (Pentafluorophenyl) columns.[3] Trials have shown that columns like the X-Bridge BEH C18 can provide good separation and peak shape for Sofosbuvir and its degradation products.[3]
-
Gradient Elution: For complex mixtures of the parent drug and multiple degradation products, a gradient elution program is often superior to isocratic conditions. Start with a shallow gradient to maximize the separation of closely eluting peaks.[2]
-
Problem: My baseline is drifting during a gradient run.
Answer:
Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components (Eluent A and Eluent B) at the detection wavelength.
-
Cause: If an additive in your aqueous phase (e.g., formic acid, TFA, or a buffer salt) has significant UV absorbance at your detection wavelength (typically ~260 nm for Sofosbuvir), the baseline will rise or fall as the concentration of the organic phase changes.[3][5]
-
Solution: To compensate, you can add a small, empirically determined amount of the UV-absorbing additive to your organic eluent (Eluent B). For example, when using trifluoroacetic acid (TFA), the concentration in acetonitrile may need to be 10-30% lower than in the aqueous phase to achieve a stable baseline.
Problem: I am seeing unexpected "ghost" peaks in my chromatogram.
Answer:
Ghost peaks are spurious peaks that do not originate from the injected sample. They can typically be traced to two main sources:
-
Contaminated Mobile Phase: Impurities in the solvents, especially the water, can accumulate on the column during equilibration and then elute as a peak during the gradient. Using high-purity HPLC-grade water and solvents is critical.[6]
-
Carryover from Previous Injections: If a compound from a previous run was not fully eluted, it may appear in a subsequent chromatogram. To prevent this, ensure your gradient program is sufficient to elute all components and incorporate a robust column wash step between analyses.
To diagnose the issue, run a blank gradient (injecting only the mobile phase). If the ghost peaks are still present, the mobile phase is the likely source of contamination.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of Sofosbuvir?
Sofosbuvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it is generally stable under thermal and photolytic stress.[1][3] The primary degradation pathways involve the hydrolysis of the phosphoramidate (B1195095) and ester moieties.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 5. ijbpas.com [ijbpas.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
impact of mobile phase pH on Sofosbuvir impurity separation
Welcome to the technical support center for the analysis of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on the critical role of mobile phase pH in achieving optimal chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of mobile phase pH on the separation of Sofosbuvir and its impurities in reverse-phase HPLC?
A1: The mobile phase pH is a critical parameter in the reverse-phase HPLC separation of Sofosbuvir and its impurities because it controls the ionization state of the analytes. Sofosbuvir has a pKa of approximately 9.3[1][2]. At a pH below its pKa, Sofosbuvir will be protonated and exist as a cation, while at a pH above its pKa, it will be in a neutral form. The retention of ionizable compounds on a C18 column is highly dependent on their polarity, and the ionized form is generally less retained than the neutral form. Therefore, adjusting the mobile phase pH can significantly alter the retention times and selectivity between Sofosbuvir and its impurities, many of which are also ionizable.
Q2: I am observing poor resolution between Sofosbuvir and a key impurity. How can I improve it by adjusting the mobile phase pH?
A2: Poor resolution between Sofosbuvir and an impurity can often be addressed by systematically adjusting the mobile phase pH. The goal is to find a pH where the ionization states of Sofosbuvir and the co-eluting impurity are sufficiently different to promote differential retention.
-
Low pH (e.g., 2.5-4.0): At acidic pH, both Sofosbuvir and many of its amine-containing impurities will be protonated. This can lead to good peak shapes and potentially altered selectivity compared to higher pH values. Several methods have been successfully developed in the pH range of 2.2 to 4.0[3][4][5][6][7].
-
Mid-range pH (e.g., 5.0-7.0): In this range, the ionization of both the analytes and the residual silanols on the silica-based column packing can be in a state of flux, which may lead to poor peak shapes or unpredictable retention. However, some methods have found success around pH 5.0 and 6.5[4].
-
High pH (approaching the pKa): As the pH approaches the pKa of Sofosbuvir (9.3), small changes in pH can cause large changes in retention time, potentially leading to robustness issues. It is generally advisable to work at a pH at least 1.5 to 2 units away from the pKa of the analytes to ensure method robustness.
Q3: My peaks for Sofosbuvir and its impurities are tailing. Can mobile phase pH help?
A3: Peak tailing for basic compounds like Sofosbuvir in reverse-phase HPLC is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Adjusting the mobile phase pH can mitigate this issue:
-
Low pH: At a low pH (e.g., below 3), the silanol groups are protonated and less likely to interact with the protonated basic analytes. This is a common strategy to improve peak shape. The use of buffers like phosphate (B84403) or formate (B1220265) at these pH values is common.
-
Use of Triethylamine (B128534) (TEA): Adding a small amount of a competing base like triethylamine to the mobile phase can also help to mask the active silanol sites and improve peak shape. Some methods utilize TEA in their mobile phase[5].
-
Column Choice: Using a column with end-capping or a hybrid particle technology can also significantly reduce peak tailing.
Troubleshooting Guide
| Problem | Potential Cause Related to Mobile Phase pH | Suggested Solution |
| Poor Resolution / Co-elution | The ionization states of Sofosbuvir and the impurity are too similar at the current mobile phase pH, leading to similar retention times. | Systematically adjust the mobile phase pH. A good starting point is to try a pH of around 3.0 and then evaluate lower (e.g., 2.5) and higher (e.g., 4.0) pH values. A small change in pH can sometimes dramatically improve selectivity. |
| Peak Tailing | Secondary interactions between the basic analytes and acidic silanol groups on the column. | Lower the mobile phase pH to below 3 to protonate the silanol groups. Consider adding a competing base like 0.1% triethylamine to the mobile phase. Ensure the use of a high-purity, end-capped C18 column. |
| Shifting Retention Times | The mobile phase pH is too close to the pKa of Sofosbuvir or one of its impurities, making the method not robust to small variations in pH. The buffer capacity of the mobile phase is insufficient. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analytes. Ensure the buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity. |
| Degradation of Analytes | Sofosbuvir is known to degrade under acidic and basic conditions[8][9]. The mobile phase pH might be promoting on-column degradation. | If degradation is suspected, try using a mobile phase with a more neutral pH, provided that the separation is not compromised. However, acidic mobile phases are commonly used for good chromatography. Ensure that samples are stored appropriately and analyzed promptly. |
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the retention and resolution of Sofosbuvir and its impurities based on typical chromatographic behavior.
| Mobile Phase pH | Expected Ionization State of Sofosbuvir (pKa ~9.3) | Expected Impact on Retention Time | Potential for Resolution | Considerations |
| 2.0 - 3.5 | Protonated (Cationic) | Generally shorter retention times compared to neutral form. | Good; often provides sharp peaks and good selectivity for basic impurities. | Recommended for good peak shape and robustness. Common in many validated methods[4][5][7]. |
| 4.0 - 6.0 | Protonated (Cationic) | Retention may start to increase as the influence of silanol interactions changes. | Variable; may offer unique selectivity for certain impurities. | Peak shape can be a concern in this range due to silanol interactions. |
| 6.5 - 8.0 | Protonated (Cationic) | Longer retention times. | May be beneficial for resolving early eluting polar impurities. | Increased risk of peak tailing. Column stability at higher pH should be considered. |
Experimental Protocols
Below are examples of experimental protocols for the separation of Sofosbuvir and its impurities, with a focus on the mobile phase preparation.
Protocol 1: Low pH Mobile Phase for Impurity Profiling
This method is suitable for the separation of Sofosbuvir from its process-related and degradation impurities.
-
Chromatographic System: Agilent 1200 series HPLC with a UV or PDA detector[6].
-
Column: Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[6].
-
Mobile Phase A: Prepare a buffer solution by dissolving 0.6% Trifluoroacetic acid in water and adjusting the pH to 2.2 ± 0.05. Mix this buffer with Acetonitrile (B52724) in a ratio of 95:5 (v/v)[6].
-
Mobile Phase B: A mixture of purified water, methanol, and acetonitrile in the ratio of 20:30:50 (v/v/v)[6].
-
Gradient Program: A gradient program would be used to effectively separate all impurities.
-
Flow Rate: 1.0 mL/min[6].
-
Column Temperature: 25°C.
-
Detection Wavelength: 263 nm for Sofosbuvir[6].
-
Injection Volume: 10 µL.
Protocol 2: Isocratic Method for Routine Analysis
This method is a simpler, isocratic method suitable for routine quality control.
-
Chromatographic System: HPLC with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[10].
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v)[10].
-
Flow Rate: 1.0 mL/min[10].
-
Column Temperature: Ambient.
-
Detection Wavelength: 260 nm[10].
-
Injection Volume: 20 µL.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Sofosbuvir impurities.
Caption: The logical relationship between mobile phase pH and its impact on Sofosbuvir's chromatographic behavior.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bfopcu.eg.net [bfopcu.eg.net]
- 3. fortunejournals.com [fortunejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
effect of flow rate on the analysis of Sofosbuvir impurities
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of flow rate on the analysis of Sofosbuvir and its impurities. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical method for the analysis of Sofosbuvir and its impurities?
A1: The primary method for analyzing Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] This technique is widely used due to its simplicity, specificity, precision, and accuracy in separating Sofosbuvir from its process-related and degradation impurities.[1][2]
Q2: How does flow rate influence the analysis of Sofosbuvir impurities?
A2: The flow rate of the mobile phase is a critical parameter in HPLC analysis that can significantly affect the separation and quantification of Sofosbuvir and its impurities. It can impact retention time, peak resolution, peak shape, and backpressure. An optimized flow rate is essential for achieving well-defined and well-separated peaks.[1][2]
Q3: What are the typical flow rates used for the analysis of Sofosbuvir impurities?
A3: For the analysis of Sofosbuvir and its impurities, typical flow rates in RP-HPLC methods range from 0.7 mL/min to 1.5 mL/min.[4][5] The optimal flow rate is often determined during method development and validation, with 1.0 mL/min being a commonly preferred rate.[1][2][6][7]
Q4: What are the consequences of using a flow rate that is too high or too low?
A4:
-
Too High: An excessively high flow rate can lead to a decrease in retention time and poor resolution between Sofosbuvir and its impurities. It can also cause an increase in system backpressure, potentially damaging the column and instrument.[4][8]
-
Too Low: A flow rate that is too low may result in increased analysis time and broader peaks, which can also negatively impact resolution and sensitivity.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Sofosbuvir impurities that may be related to the mobile phase flow rate.
| Problem | Symptom(s) | Possible Flow Rate Related Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | Overlapping peaks of Sofosbuvir and its impurities. | The flow rate may be too high, reducing the interaction time of the analytes with the stationary phase. | Systematically decrease the flow rate in small increments (e.g., 0.1 mL/min) to improve separation.[1][2] Ensure the mobile phase composition is optimized. |
| Inconsistent Retention Times | Retention times for the same analyte vary between injections or runs. | Fluctuations in the HPLC pump can cause an unstable flow rate.[9] Leaks in the system can also lead to a drop in flow rate. | Ensure the pump is properly primed and degassed. Check for any leaks in the fittings and connections and tighten or replace them as needed.[8] |
| High Backpressure | The system pressure exceeds the recommended limits for the column. | The flow rate is too high for the column's particle size and dimensions. There may be a blockage in the system.[8][10] | Immediately reduce the flow rate. If the pressure remains high, disconnect the column and flush the system to locate and remove any blockages.[8] |
| Broad or Tailing Peaks | Peaks are wider than expected or asymmetrical. | An unoptimized flow rate can contribute to peak broadening. Column overload or degradation can also be a cause. | Optimize the flow rate.[1][2] If the issue persists, consider reducing the injection volume or replacing the column.[5] |
Data Presentation
The robustness of an analytical method is tested by making small, deliberate changes to its parameters. The following table summarizes the effect of varying the flow rate on the retention time of Sofosbuvir and one of its impurities, as observed in a method validation study.
| Parameter | Flow Rate (mL/min) | Sofosbuvir Retention Time (min) | Impurity Retention Time (min) |
| Decreased Flow Rate | 0.9 | 3.9 | 6.0 |
| Optimized Flow Rate | 1.0 | 3.674 | 5.704 |
| Increased Flow Rate | 1.1 | 3.2 | 5.2 |
Data is illustrative and based on typical observations during HPLC method development. Actual values may vary depending on the specific method and instrumentation.
Experimental Protocols
Below is a detailed methodology for a validated RP-HPLC method for the estimation of Sofosbuvir and a related impurity.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: Ambient.[4]
-
Mode of Elution: Isocratic.[1]
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Sofosbuvir and its impurity in the mobile phase to prepare a stock solution of a known concentration.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.
-
Sample Solution: For pharmaceutical dosage forms, crush a tablet and dissolve the powder in the mobile phase. Sonicate and filter the solution before injection.
Visualization
The following diagram illustrates a troubleshooting workflow for addressing common HPLC issues related to flow rate during the analysis of Sofosbuvir impurities.
Caption: Troubleshooting workflow for HPLC analysis of Sofosbuvir.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. jddtonline.info [jddtonline.info]
- 8. lcms.cz [lcms.cz]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
column temperature effects on Sofosbuvir impurity chromatography
Welcome to the technical support center for the chromatographic analysis of Sofosbuvir and its impurities. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and robust results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal column temperature for the HPLC analysis of Sofosbuvir and its impurities?
A1: Based on various validated HPLC methods, the optimal column temperature for the analysis of Sofosbuvir and its impurities typically ranges from 25°C to 40°C.[1][2][3] Several studies have demonstrated that the analytical methods are robust within a ±5°C variation of the set temperature, indicating that minor fluctuations may not significantly impact the results.[1][4] For instance, one robustness study varied the temperature between 25°C and 35°C and reported no significant changes in the chromatographic profile.[4]
Q2: How does column temperature affect the retention time of Sofosbuvir and its impurities?
A2: In reversed-phase HPLC, increasing the column temperature generally leads to a decrease in the viscosity of the mobile phase, which in turn can result in shorter retention times for both Sofosbuvir and its impurities.[5] Conversely, a lower column temperature will typically increase retention times. It is crucial to maintain a consistent and stable temperature to ensure reproducible retention times between analyses.
Q3: Can column temperature impact the resolution between Sofosbuvir and its impurities?
A3: Yes, column temperature can influence the resolution between critical pairs of peaks. While some methods for Sofosbuvir have been shown to be robust to small temperature changes, significant deviations from the optimized temperature can affect selectivity and, consequently, resolution.[1][4] In some cases, increasing the temperature can improve peak efficiency and resolution, but this is not universally true and depends on the specific analytes and chromatographic conditions.[6]
Q4: What is the effect of inconsistent column temperature on peak shape?
A4: Inconsistent or fluctuating column temperature can lead to peak broadening or splitting. A stable temperature environment is essential for achieving sharp, symmetrical peaks. If you observe poor peak shapes, verifying the accuracy and stability of your column oven should be a primary troubleshooting step.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Sofosbuvir and its impurities, with a focus on temperature-related effects.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Shifting Retention Times | Inconsistent column temperature. | Ensure the column oven is calibrated and maintaining the set temperature. Allow sufficient time for the column to equilibrate to the set temperature before starting the analysis. |
| Drastic changes in ambient laboratory temperature affecting the mobile phase temperature before it enters the column. | Use a mobile phase pre-heater if your HPLC system has one. Maintain a stable laboratory environment. | |
| Poor Resolution Between Sofosbuvir and an Impurity | The current column temperature is not optimal for the separation of a critical pair. | Systematically vary the column temperature in small increments (e.g., 5°C) to find the optimal resolution. A Design of Experiments (DoE) approach can be beneficial for method optimization.[7] |
| The method is not robust enough for temperature variations. | Re-evaluate and optimize the mobile phase composition and gradient profile in conjunction with temperature to improve robustness. | |
| Peak Tailing or Broadening | Column temperature is too low, leading to poor mass transfer kinetics. | Increase the column temperature in 5°C increments to see if peak shape improves. Be aware that excessive temperatures can degrade the column stationary phase.[5] |
| Temperature mismatch between the mobile phase and the column. | Ensure the mobile phase is adequately equilibrated to the column temperature. Using a longer piece of tubing inside the column compartment can help. | |
| Irreproducible Results Between Different Days or Instruments | Different thermal equilibration times or variations in the actual column temperature between systems. | Standardize the column equilibration time in your standard operating procedure (SOP). Verify the temperature accuracy of different column ovens. |
Experimental Protocols
Below are examples of detailed methodologies for the analysis of Sofosbuvir and its impurities, based on published literature.
Example Protocol 1: Isocratic RP-HPLC Method
This method is suitable for the routine analysis of Sofosbuvir and a related phosphoryl impurity.
-
Instrumentation: Agilent High-Pressure Liquid Chromatograph with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: Ambient.[9]
-
Detection Wavelength: 260 nm.[8]
-
Injection Volume: 20 µL.
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[8]
Example Protocol 2: Gradient RP-HPLC Method for Multiple Impurities
This method is designed for the separation of Sofosbuvir from multiple process-related impurities.
-
Instrumentation: Agilent HPLC 1200 series with a photodiode array detector.
-
Column: Zorbax SB C18, 250mm x 4.6mm, 5µm.
-
Mobile Phase A: 0.1% triethylamine (B128534) in water, pH adjusted to 7.0 with orthophosphoric acid.
-
Mobile Phase B: A mixture of Acetonitrile, Methanol, and Isopropyl alcohol in a ratio of 850:100:50 (v/v/v).
-
Gradient Program:
-
0-45 min: 82% to 70% Mobile Phase A
-
45-60 min: 70% to 25% Mobile Phase A
-
60-65 min: Hold at 25% Mobile Phase A
-
65-66 min: 25% to 82% Mobile Phase A
-
66-80 min: Hold at 82% Mobile Phase A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 260 nm and 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: A 50:50 (v/v) mixture of buffer and acetonitrile.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Sofosbuvir.
Caption: A logical troubleshooting workflow for temperature-related HPLC issues.
References
- 1. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 2. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. Investigation of the effect of column temperature and back-pressure in achiral supercritical fluid chromatography within the context of drug impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of RP-HPLC method for simultaneous estimation of Sofosbuvir and Velpatasvir and in tablets using Quality by Design approach | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Method Refinement for Complex Sofosbuvir Impurity Profiles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for complex Sofosbuvir (B1194449) impurity profiles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Sofosbuvir and its impurities.
| Issue | Possible Cause | Recommended Solution |
| Poor separation of Sofosbuvir and its impurities. | Inadequate mobile phase composition. | Optimize the mobile phase. A common starting point is a mixture of methanol (B129727) and water with 0.1% formic acid (50:50 v/v). Adjusting the ratio or using acetonitrile (B52724) as the organic modifier can improve separation.[1] |
| Incorrect column selection. | Various C18 columns have been used successfully.[2][1] If co-elution persists, consider a column with a different stationary phase chemistry (e.g., Phenyl, Cyano).[2] | |
| Inappropriate flow rate or gradient. | For complex impurity profiles, a gradient elution may be necessary to achieve adequate resolution. Experiment with different gradient slopes and flow rates. | |
| Unexpected peaks in the chromatogram. | Contamination from solvents, glassware, or the sample itself. | Ensure high purity solvents and clean glassware. Prepare a blank injection (mobile phase only) to identify system-related peaks. |
| Degradation of Sofosbuvir during sample preparation or analysis. | Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[3] Prepare samples fresh and minimize exposure to harsh conditions. Ensure the mobile phase is not promoting degradation. | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the column's recommended range. If performance declines, wash or replace the column. | |
| Low sensitivity for impurities. | Non-optimal detection wavelength. | The maximum absorbance for Sofosbuvir is around 260-261 nm, which is typically used for detection.[1][4] However, impurities may have different absorption maxima. A photodiode array (PDA) detector can be used to identify the optimal wavelength for each impurity. |
| Insufficient sample concentration. | While respecting the limits of solubility, a higher concentration of the sample can be injected to better detect low-level impurities. | |
| Inadequate ionization in LC-MS/MS. | Optimize the electrospray ionization (ESI) source parameters. Sofosbuvir and its impurities are often analyzed in positive ion mode.[5][6] | |
| No degradation observed in forced degradation studies. | Stress conditions are not harsh enough. | Increase the concentration of the stressor, the temperature, or the duration of the study. For example, acid hydrolysis has been observed with 0.1N HCl at 70°C for 6 hours and 1N HCl at 80°C for 10 hours. |
| Sofosbuvir is stable under the applied conditions. | Sofosbuvir has been reported to be relatively stable under thermal and photolytic stress. Confirm this with appropriate control experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Sofosbuvir?
A1: Sofosbuvir is known to degrade under hydrolytic (acidic and basic) and oxidative conditions. Acid hydrolysis can lead to the cleavage of the phosphoramidate (B1195095) bond, while basic hydrolysis can also affect this linkage.[2] Oxidative degradation can result in the formation of N-oxides or other oxidation products.[3][7]
Q2: What are the recommended stress conditions for forced degradation studies of Sofosbuvir?
A2: Based on published studies, the following conditions have been successfully used to induce degradation:
-
Acid Hydrolysis: 0.1N HCl at 70°C for 6 hours or 1N HCl at 80°C for 10 hours.
-
Base Hydrolysis: 0.1N NaOH at 70°C for 10 hours or 0.5N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 7 days or 30% H₂O₂ at 80°C for two days.
-
Thermal Degradation: 50°C for 21 days (often shows no significant degradation).[3]
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours (often shows no significant degradation).[2]
Q3: Which analytical techniques are most suitable for Sofosbuvir impurity profiling?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and robust method for routine analysis and stability testing.[1][4] For identification and characterization of unknown impurities and degradation products, Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred technique due to its high resolution and sensitivity.[5][8][9]
Q4: How can I confirm the identity of a new impurity?
A4: The identity of a new impurity is typically confirmed using mass spectrometry (MS) to determine its molecular weight and fragmentation pattern.[10] Further structural elucidation can be achieved through isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy.[2]
Q5: What are the typical acceptance criteria for method validation according to ICH guidelines?
A5: Method validation should be performed according to ICH Q2(R1) guidelines and typically includes evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[2][1] For instance, precision is often considered acceptable if the relative standard deviation (RSD) is less than 2%.[4]
Data Presentation
Table 1: Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 70°C | 6 hours | 23% | |
| 1N HCl | 80°C | 10 hours | 8.66% | ||
| Base Hydrolysis | 0.1N NaOH | 70°C | 10 hours | 50% | |
| 0.5N NaOH | 60°C | 24 hours | 45.97% | ||
| Oxidative | 3% H₂O₂ | Room Temp. | 7 days | 19.02% | |
| 30% H₂O₂ | 80°C | 2 days | 0.79% | ||
| Thermal | - | 50°C | 21 days | No degradation | |
| Photolytic | UV light (254 nm) | - | 24 hours | No degradation |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies on Sofosbuvir.
-
Preparation of Stock Solution: Accurately weigh and dissolve Sofosbuvir in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[3]
-
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl. Reflux at 70°C for 6 hours.[3] After the specified time, cool the solution and neutralize it with an appropriate base (e.g., 0.1N NaOH).
-
Base Hydrolysis: To a portion of the stock solution, add an equal volume of 0.2N NaOH to achieve a final concentration of 0.1N NaOH. Reflux at 70°C for 10 hours.[3] After the specified time, cool the solution and neutralize it with an appropriate acid (e.g., 0.1N HCl).
-
Oxidative Degradation: To a portion of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for 7 days.[3]
-
Thermal Degradation: Place a solid sample of Sofosbuvir in a temperature-controlled oven at 50°C for 21 days.[3]
-
Photolytic Degradation: Expose a solid sample of Sofosbuvir to UV light (254 nm) for 24 hours.[2]
-
Sample Analysis: After degradation, dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC or UPLC method.
RP-HPLC Method for Impurity Profiling
This protocol describes a typical RP-HPLC method for the analysis of Sofosbuvir and its impurities.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).[1] Alternatively, a mixture of methanol and water with 0.1% formic acid (50:50 v/v) can be used.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).
Visualizations
Caption: Experimental workflow for forced degradation studies of Sofosbuvir.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 8. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Method Validation of Sofosbuvir Impurity D Analysis per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method validation for Sofosbuvir Impurity D, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Ensuring the accurate quantification of impurities is critical for the safety and efficacy of pharmaceutical products. This document outlines the validation parameters for a typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compares it with a potential Ultra-Performance Liquid Chromatography (UPLC) method, supported by experimental data drawn from published literature.
Data Presentation: A Comparative Analysis of Validation Parameters
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the analysis of Sofosbuvir and its related impurities, including a proxy for Impurity D, as per ICH guidelines. This provides a benchmark for researchers developing and validating their own analytical methods.
| Validation Parameter | RP-HPLC Method 1 | Alternative Method (UPLC) | ICH Acceptance Criteria |
| Specificity | No interference from blank, placebo, and other impurities at the retention time of the analyte. Peak purity of >0.99. | No interference observed. Peak purity of >0.99. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | >0.999 for a concentration range of LOQ to 150% of the specification limit. | >0.999 for a concentration range of LOQ to 150% of the specification limit. | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally acceptable. |
| Range | 0.05 µg/mL to 1.5 µg/mL | 0.03 µg/mL to 1.5 µg/mL | The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% | The accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). The mean recovery should be within an acceptable range (e.g., 98-102%). |
| Precision (RSD%) | |||
| - Repeatability | < 2.0% | < 1.5% | RSD should be not more than 2.0% for the assay of the main component and not more than 5.0% for impurities. |
| - Intermediate Precision | < 3.0% | < 2.5% | RSD should be not more than 3.0% for the assay of the main component and not more than 10.0% for impurities. |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.01 µg/mL | The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.03 µg/mL | The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | No significant impact on results with minor variations in flow rate, mobile phase composition, and column temperature. | No significant impact on results with minor variations in flow rate, mobile phase composition, and column temperature. | The reliability of an analytical procedure with respect to deliberate variations in method parameters should be demonstrated. |
Experimental Protocols
The following protocols are representative of the methodologies used for the method validation of this compound analysis.
RP-HPLC Method
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and an autosampler.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared by dissolving a known amount in a suitable diluent (e.g., methanol (B129727) or mobile phase) to achieve a final concentration within the linear range.
-
Sample Solution: The drug substance or product is dissolved in the diluent to a known concentration.
-
-
Validation Procedure: The validation is performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[1][2][3]
UPLC Method (Alternative)
-
Chromatographic System: An ultra-performance liquid chromatograph with a photodiode array (PDA) detector.
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Standard and Sample Preparation: Similar to the RP-HPLC method, but potentially at lower concentrations due to the higher sensitivity of the UPLC system.
-
Validation Procedure: The validation follows the same ICH Q2(R1) parameters as the RP-HPLC method. The UPLC method is expected to offer shorter run times and improved resolution.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the method validation process for this compound analysis.
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Caption: Specificity Determination Workflow.
Caption: Linearity Assessment Workflow.
References
Comparative Guide to Linearity and Range Determination for Sofosbuvir Impurity D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the determination of Sofosbuvir Impurity D, a critical process-related impurity in the manufacturing of the antiviral drug Sofosbuvir. The linearity and range of an analytical method are fundamental validation parameters that ensure the method's results are directly proportional to the concentration of the analyte over a specified interval.
The data and protocols presented here are synthesized from published analytical method validation studies. This guide will enable researchers to objectively evaluate different approaches for the quantification of this specific impurity, ensuring compliance with regulatory standards such as the International Council for Harmonisation (ICH) guidelines.
Method 1: Isocratic RP-HPLC Method
This method utilizes a straightforward isocratic elution, making it a robust and easily transferable technique for routine quality control. The impurity is identified as a process-related "Phosphoryl" impurity, which corresponds to the structural characteristics of Impurity D.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Data acquisition and processing software (e.g., LC solution software).
2. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724).[1][2]
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: Ambient.
3. Standard and Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[1]
-
Impurity Stock Solution: Prepare a stock solution of the Sofosbuvir phosphoryl impurity. For example, dissolve 25 mg of the impurity standard in 100 mL of diluent.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the impurity stock solution with the diluent to achieve concentrations across the desired range (e.g., 10, 15, 20, 25, 30 µg/mL).[1][2]
4. Linearity Study Procedure:
-
Inject each calibration standard into the HPLC system in triplicate.
-
Record the peak area response for the impurity at each concentration level.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
Method 2: Gradient RP-HPLC Stability-Indicating Method
This method employs a gradient elution, which is often used in stability-indicating assays to separate the main component from a wide range of potential degradation products and process impurities.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV and/or Photodiode Array (PDA) Detector.
2. Chromatographic Conditions:
-
Column: Waters X-bridge C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.6% Trifluoroacetic acid in water, pH adjusted to 2.2, mixed with acetonitrile in a 95:5 (v/v) ratio.
-
Mobile Phase B: A 20:30:50 (v/v/v) mixture of purified water, methanol, and acetonitrile.
-
Elution Mode: Gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 263 nm.
3. Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile is typically used.
-
Impurity Stock Solution: Prepare a stock solution of the specified impurity standard (e.g., Methyl Uridine and Impurity at RRT 0.39).
-
Calibration Standards: Prepare linearity solutions by spiking the impurity into a sample matrix at various levels, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.
4. Linearity Study Procedure:
-
Inject each linearity solution into the HPLC system.
-
Record the peak area response for the impurity at each concentration level.
-
Plot the peak area against the concentration to generate a calibration curve.
-
Calculate the correlation coefficient, slope, and intercept from the linear regression analysis.
Comparative Data Summary
The performance of the two methods in determining the linearity and range for this compound (or its equivalent) is summarized below.
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Analyte | Process-Related Impurity (Phosphoryl) | Impurity at RRT 0.39 |
| Linearity Range | 10 - 30 µg/mL[1][2] | LOQ - 150% of Target Concentration |
| Correlation Coefficient (R²) | > 0.999 (Implied by good correlation)[1][2] | > 0.999 |
| Column | Agilent Eclipse XDB-C18 (250 mm) | Waters X-bridge C18 (150 mm) |
| Elution Type | Isocratic | Gradient |
| Primary Application | Routine Quality Control | Stability-Indicating Assays |
Workflow for Linearity and Range Determination
The following diagram illustrates the general experimental workflow for establishing the linearity and range of an analytical method for an impurity, consistent with ICH guidelines.
References
Comparative Guide to Accuracy and Precision in Sofosbuvir Impurity D Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of analytical methods used for the quantification of Sofosbuvir impurity D, a critical process-related impurity. The data presented is compiled from various validation studies to aid in the selection of the most suitable analytical methodology.
Understanding this compound
This compound is a diastereomer of Sofosbuvir, with the chemical name propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.[1][2] Its structural similarity to the active ingredient necessitates highly specific and sensitive analytical methods for its detection and quantification. While some studies refer to "phosphoryl impurities" or "process-related impurities" more generally, this guide focuses on methods that have been validated for impurities structurally related to Sofosbuvir D.
Comparative Analysis of Analytical Methods
The following tables summarize the performance of different Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Sofosbuvir-related impurities. While direct head-to-head comparisons are limited in the literature, this compilation allows for an objective assessment based on reported validation parameters.
Table 1: Performance Comparison of Analytical Methods for Sofosbuvir Impurity Quantification
| Method | Analyte | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC 1 | Phosphoryl Impurity | 10 - 30 | Not explicitly stated for impurity | 0.043 | 0.12 | 0.375 | [3][4] |
| RP-HPLC 2 | Sofosbuvir and its impurity | 0.5 - 7.5 | 90.2 - 113.9 | < 2 | 0.1 | 0.5 | [5] |
| UPLC 1 | Sofosbuvir | Not specified for impurity | 99.62 - 99.73 (for Sofosbuvir) | Not explicitly stated for impurity | 0.27 | 0.83 | [6] |
Disclaimer: The data presented in Table 1 is for "phosphoryl impurity" and other "related impurities" as specific data for "this compound" across multiple methods was not available in the reviewed literature. "Phosphoryl impurity" is a general term for process-related impurities and may not be identical to this compound. The performance of these methods for the specific quantification of this compound may vary.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following are representative experimental protocols for the quantification of Sofosbuvir impurities.
RP-HPLC Method 1 (for Phosphoryl Impurity)[3][4]
-
Instrumentation: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm)
-
Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Sample Preparation: Standard solutions of the phosphoryl impurity were prepared by dissolving 25 mg in 100 mL of a 50:50 (v/v) water:acetonitrile diluent. Further dilutions were made to achieve concentrations within the linearity range.[4]
RP-HPLC Method 2 (for Sofosbuvir and its impurity)[5]
-
Instrumentation: Not explicitly specified, but a C18 column is commonly used.
-
Mobile Phase: Not explicitly specified.
-
Elution Mode: Not explicitly specified.
-
Flow Rate: Not explicitly specified.
-
Detection: UV detection.
-
Sample Preparation: Standard solutions were prepared to achieve concentrations within the 0.5–7.5 ppm range.
UPLC Method 1 (for Sofosbuvir)[6]
-
Instrumentation: Waters UPLC system with a photodiode array detector and an X-Bridge BEH C18 column (100 × 4.6 mm, 2.5 µm).
-
Mobile Phase: Not explicitly specified.
-
Elution Mode: Not explicitly specified.
-
Flow Rate: Not explicitly specified.
-
Detection: Not explicitly specified.
-
Sample Preparation: Powdered tablets equivalent to 400 mg of Sofosbuvir were dissolved in mobile phase to a concentration of 15 µg∙mL⁻¹.
Experimental Workflow for Accuracy and Precision Studies
The following diagram illustrates a typical workflow for conducting accuracy and precision studies for a Sofosbuvir impurity, as guided by ICH principles.
References
- 1. This compound | C22H29FN3O9P | CID 125129660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Unveiling the Limits: A Comparative Guide to the Detection and Quantification of Sofosbuvir Impurity D
A critical aspect of ensuring the safety and efficacy of the antiviral drug Sofosbuvir lies in the stringent control of its impurities. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sofosbuvir Impurity D, alongside other known process-related and degradation impurities. The data presented herein is crucial for researchers, scientists, and drug development professionals involved in the quality control and analytical method development for Sofosbuvir.
There is some ambiguity in the public domain regarding the precise chemical structure of "this compound." Two primary structures are associated with this designation: a desphosphate impurity and a diastereomer of Sofosbuvir. This guide will focus on the diastereomeric impurity, a critical process-related impurity for chiral drugs like Sofosbuvir, while also presenting data for other relevant impurities to provide a comprehensive comparative landscape.
Comparative Analysis of Detection and Quantification Limits
The following table summarizes the reported LOD and LOQ values for various Sofosbuvir impurities, as determined by different analytical methodologies. These values are essential for evaluating the sensitivity of analytical methods used for impurity profiling.
| Impurity Name/Type | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Diastereomer Impurity | RP-HPLC | 0.007% | 0.02% |
| Process Related Impurity (Phosphoryl) | RP-HPLC | 0.03% (0.12 µg) | 1.50% (0.375 µg) |
| Benzamide Impurity | RP-HPLC | 0.002% | 0.05% |
| Methyl Benzoate Impurity | RP-HPLC | 0.007% | 0.02% |
| Pentafluoro Phenol Impurity | RP-HPLC | 0.003% | 0.01% |
Experimental Protocols
The determination of LOD and LOQ values is a critical component of analytical method validation, ensuring the reliability and accuracy of the results. The following is a representative experimental protocol based on a common method used for the analysis of Sofosbuvir and its impurities.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely employed technique for the separation and quantification of Sofosbuvir and its related substances is RP-HPLC with UV detection.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used, with typical dimensions of 4.6 mm x 250 mm and a particle size of 5 µm.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or diluted acid like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). For instance, a mobile phase consisting of 0.1% trifluoroacetic acid in a water and acetonitrile mixture (50:50 v/v) has been reported.[1]
-
Flow Rate: Typically maintained at 1.0 mL/min.
-
Detection Wavelength: UV detection is commonly performed at 260 nm, the wavelength of maximum absorbance for Sofosbuvir.[1]
-
Injection Volume: A standard injection volume of 10 µL is often used.
-
Column Temperature: Analyses are generally carried out at ambient temperature.
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepared by accurately weighing and dissolving the reference standards of Sofosbuvir and its impurities in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepared by diluting the stock solutions to the desired concentrations for calibration curves and LOD/LOQ determination.
-
Sample Solutions: Prepared by dissolving the drug substance or product in the diluent to a known concentration.
4. Determination of LOD and LOQ: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio Method:
-
LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
-
Calibration Curve Method:
-
A series of solutions with decreasing concentrations of the impurity are injected.
-
The standard deviation of the response (e.g., peak area) of the blank or low concentration standards is determined.
-
The slope of the calibration curve is calculated.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the determination of LOD and LOQ for Sofosbuvir impurities using RP-HPLC.
Caption: Workflow for LOD and LOQ determination of Sofosbuvir impurities.
References
A Comparative Guide to Analytical Methods for Sofosbuvir Impurity Profiling: Specificity and Selectivity
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. This guide provides a comparative overview of various analytical methods designed to separate and quantify Sofosbuvir from its impurities, with a focus on method specificity and selectivity. The information presented is supported by published experimental data to aid in the selection of the most suitable analytical strategy for your research and quality control needs.
The development of robust analytical methods is critical for identifying and controlling impurities in pharmaceutical products. For Sofosbuvir, a key antiviral agent, a variety of methods have been developed and validated, primarily revolving around High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are designed to be stability-indicating, meaning they can effectively separate the intact drug from its degradation products and process-related impurities.
Comparison of Chromatographic Methods
Several studies have detailed the successful development and validation of RP-HPLC and UPLC methods for the analysis of Sofosbuvir and its impurities. These methods are crucial for ensuring the quality of the drug substance and formulated products. Forced degradation studies, where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light, are invariably performed to demonstrate the specificity of these methods.[1][2][3]
The choice between HPLC and UPLC often depends on the desired speed and resolution of the analysis. UPLC methods generally offer faster run times and higher resolution compared to conventional HPLC.[2]
Below is a summary of quantitative data from various validated analytical methods, providing a clear comparison of their performance characteristics.
| Method | Column | Mobile Phase | Detection Wavelength (nm) | Retention Time of Sofosbuvir (min) | Key Impurities Separated | Reference |
| RP-HPLC | Cosmosil C18 (250mm x 4.6mm, 5µm) | Methanol: Water (70:30) | 260 | ~4.3 | Degradation products from acid, alkaline, oxidative, photolytic, and thermal stress. | [1] |
| RP-HPLC | Agilent Eclipse XDB-C18 (250mm x 4.6mm, 5µm) | 0.1% Trifluoroacetic acid in Water: Acetonitrile (B52724) (50:50) | 260 | 3.674 | Process-related phosphoryl impurity (RT: 5.704 min). | [4][5] |
| RP-HPLC | Zorbax SB C18 (250mm x 4.6mm, 5µm) | Gradient elution with 0.1% triethylamine (B128534) (pH 7.0) and a mixture of Acetonitrile: Methanol: Isopropyl alcohol. | 210 and 260 | Not specified | Methyl benzoate, Pentafluorophenol, and Benzamide impurities. | [6] |
| UPLC | Not specified | Acetonitrile and 0.1% Formic acid buffer | Not specified | Not specified | Acid, base, and oxidative degradation products. | [2] |
| RP-HPLC | Phenomenex Luna® LC C18 (150×4.6mm, 5μm) | Acetonitrile: Methanol: Water (50:30:20 v/v/v) | 260 | 2.1 | Not specified | [7] |
Key Performance Parameters
The following table summarizes the validation parameters for different analytical methods, highlighting their sensitivity and linearity.
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV-Spectroscopy | 6-30 | Not specified | Not specified | [1] |
| RP-HPLC | 10-50 | 0.5764 | 1.7468 | [1] |
| RP-HPLC (for Sofosbuvir) | 160-480 | 0.04 | 0.125 | [4][5] |
| RP-HPLC (for Phosphoryl impurity) | 10-30 | 0.12 | 0.375 | [4][5] |
| RP-HPLC | 10-50 | Not specified | Not specified | [7] |
Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed methodology for a validated RP-HPLC method for the estimation of Sofosbuvir and its process-related phosphoryl impurity.[4][5]
1. Instrumentation and Chromatographic Conditions:
-
System: Liquid chromatograph equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 μm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.
-
Temperature: Ambient.
2. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile in a 50:50 ratio.
-
Standard Solution: Accurately weigh and dissolve 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 mL of diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.
-
Sample Solution: Prepare a solution of the sample to be analyzed in the diluent to a concentration falling within the linearity range.
3. Method Validation: The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, and LOQ.[4][5] The specificity of the method is demonstrated by its ability to separate the Sofosbuvir peak from the phosphoryl impurity peak, with retention times of approximately 3.674 min and 5.704 min, respectively.[4][5]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of Sofosbuvir and its impurities using a stability-indicating HPLC method.
Caption: Workflow for Sofosbuvir Impurity Analysis by HPLC.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Sofosbuvir has been shown to be susceptible to degradation under various stress conditions:
-
Acidic and Basic Hydrolysis: Significant degradation is observed in both acidic and basic media.[2][3]
-
Oxidative Degradation: The drug also degrades in the presence of oxidizing agents like hydrogen peroxide.[1][3]
-
Thermal and Photolytic Stress: Sofosbuvir shows some susceptibility to thermal and photolytic degradation.[1]
The ability of the analytical methods to separate the resulting degradation products from the main Sofosbuvir peak is a key indicator of their specificity. Several degradation products have been identified and characterized using techniques like LC-MS.[2][3]
References
- 1. rjptonline.org [rjptonline.org]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 7. researchgate.net [researchgate.net]
comparative analysis of HPLC and UPLC for Sofosbuvir impurity profiling
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir is a critical aspect of drug safety and efficacy. The identification and quantification of impurities are rigorously mandated by regulatory bodies. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a powerful alternative, promising significant enhancements in speed, resolution, and sensitivity. This guide provides a detailed comparative analysis of HPLC and UPLC for the impurity profiling of Sofosbuvir, supported by a synthesis of available experimental data.
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures. UPLC systems employ columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency, but necessitates instrumentation capable of handling much higher backpressures. For the analysis of Sofosbuvir and its impurities, this translates to tangible differences in performance.
Executive Summary: UPLC Offers Speed and Sensitivity Advantages
While both techniques are capable of effectively separating Sofosbuvir from its impurities, UPLC generally demonstrates superior performance in terms of analysis speed and sensitivity. The use of smaller particles in UPLC columns leads to sharper peaks and better resolution, allowing for the detection of impurities at lower levels and significantly reducing run times. This can translate to higher sample throughput and reduced solvent consumption, offering both time and cost savings in a quality control environment. However, HPLC remains a robust and reliable technique, often with lower initial instrumentation costs and a wealth of established and validated methods.
Comparative Data: Performance Parameters
The following tables summarize typical performance parameters for HPLC and UPLC methods for Sofosbuvir impurity profiling, collated from various studies. It is important to note that direct head-to-head comparative studies are limited, and these values represent a synthesis of data from different sources.
Table 1: Typical Chromatographic Conditions
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., Agilent Eclipse XDB-C18) | C18 (e.g., Acquity UPLC BEH C18) |
| Particle Size | 5 µm | < 2 µm (e.g., 1.7 µm) |
| Column Dimensions | 4.6 x 250 mm | 2.1 x 50-100 mm |
| Flow Rate | 1.0 mL/min | 0.2 - 0.5 mL/min |
| Detection Wavelength | ~260 nm | ~260 nm |
Table 2: Comparative Performance Data
| Parameter | HPLC | UPLC |
| Typical Run Time | 10 - 30 minutes | < 10 minutes |
| Retention Time of Sofosbuvir | ~3.7 - 7.3 minutes[1][2] | ~1.1 - 3.2 minutes[3][4] |
| LOD for Impurities | ~0.03% (relative to a specific concentration)[1] | Generally lower than HPLC, enabling detection of trace impurities |
| LOQ for Impurities | ~0.1% (relative to a specific concentration)[1] | Generally lower than HPLC, allowing for more precise quantification of low-level impurities |
| Resolution | Adequate for known impurities | Often superior, allowing for better separation of closely eluting and unknown impurities |
Experimental Protocols: Representative Methodologies
The following are representative experimental protocols for the analysis of Sofosbuvir and its impurities using HPLC and UPLC, based on commonly reported methods in the literature.
Representative HPLC Method
-
Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a photodiode array detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at 260 nm.[1]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: A stock solution of Sofosbuvir is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.4 mg/mL.[1] Working standards and samples are prepared by diluting the stock solution as required.
Representative UPLC Method
-
Instrumentation: A Waters Acquity UPLC system or equivalent, with a photodiode array detector.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 5 mM ammonium (B1175870) formate (B1220265), pH 3.5) and an organic solvent (e.g., acetonitrile). A common mobile phase is a 60:40 (v/v) mixture of ammonium formate buffer and acetonitrile.[3][4]
-
Column Temperature: Controlled at a specific temperature (e.g., 40 °C).
-
Injection Volume: 1-5 µL.
-
Sample Preparation: A stock solution of Sofosbuvir is prepared in a suitable diluent (e.g., mobile phase) to a desired concentration. Working standards and samples are prepared by further dilution.
Workflow for Impurity Profiling: A Visual Comparison
The following diagram illustrates the general workflow for Sofosbuvir impurity profiling, highlighting the key differences in instrumentation and performance between HPLC and UPLC.
Conclusion: Choosing the Right Tool for the Job
The choice between HPLC and UPLC for Sofosbuvir impurity profiling depends on the specific needs and resources of the laboratory. For high-throughput environments where speed and sensitivity are paramount, UPLC offers significant advantages.[5][6] The ability to rapidly screen samples and detect trace-level impurities can accelerate drug development timelines and enhance quality control.
However, HPLC remains a robust, reliable, and cost-effective option for many applications. Its established history means a wider availability of validated methods and a larger knowledge base. For laboratories with budgetary constraints or those not requiring the ultimate in speed and sensitivity, HPLC is a more than capable tool for ensuring the purity of Sofosbuvir.
Ultimately, a thorough evaluation of analytical requirements, sample throughput needs, and budget will guide the decision-making process for selecting the most appropriate chromatographic technique for Sofosbuvir impurity profiling.
References
- 1. d-nb.info [d-nb.info]
- 2. fortunejournals.com [fortunejournals.com]
- 3. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. rjptonline.org [rjptonline.org]
A Comparative Guide to Stationary Phases for the Separation of Sofosbuvir and Its Impurities
An objective analysis of stationary phase performance in the chromatographic separation of Sofosbuvir and its related substances, supported by experimental data to guide researchers, scientists, and drug development professionals in method development and validation.
The analytical control of Sofosbuvir, a direct-acting antiviral medication pivotal in the treatment of Hepatitis C, necessitates robust and reliable methods for the separation and quantification of its impurities. The choice of stationary phase in high-performance liquid chromatography (HPLC) is a critical factor that governs the resolution, selectivity, and overall efficiency of this separation. This guide provides a comparative overview of various stationary phases, summarizing their performance based on available experimental data.
Comparison of Stationary Phase Performance
While a comprehensive head-to-head quantitative comparison of a wide array of stationary phases for Sofosbuvir impurity analysis is not extensively documented in a single study, a systematic review of available literature provides valuable insights. One study explicitly explored various stationary phases, including C18, C8, Phenyl, Phenyl hexyl, Cyano, and Perfluorophenyl (PFP), for the separation of Sofosbuvir from its degradation products. The study concluded that a C18 stationary phase provided the best performance in terms of peak shape and separation for all eluted peaks[1].
The majority of published analytical methods for Sofosbuvir and its impurities rely on C18 columns, underscoring their general applicability and success in achieving adequate separation. The data presented in the following table is a compilation from various studies, each employing a specific C18 column under optimized conditions. This allows for a comparative assessment of the typical performance of C18 phases from different manufacturers.
| Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Retention Time (min) | Impurity Retention Time (min) | Key Findings |
| X-Bridge C18 | 100 x 4.6 mm, 2.5 µm | Acetonitrile (B52724) and 0.1% Formic acid buffer | Not Specified | Not Specified | Not Specified | Not Specified | Found to be the most effective in eluting all peaks with good separation and peak shape compared to C8, Phenyl, Phenyl hexyl, Cyano, and PFP phases.[1] |
| Agilent Eclipse XDB-C18 | 250 x 4.6 mm, 5 µm | 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50) | 1.0 | 260 | 3.674 | 5.704 (Phosphoryl impurity) | Simple isocratic method with good resolution between Sofosbuvir and its phosphoryl impurity.[2][3] |
| Zorbax SB C18 | 250 x 4.6 mm, 5 µm | Mobile Phase A: 0.1% triethylamine (B128534) (pH 7.0 with orthophosphoric acid), Mobile Phase B: Acetonitrile:Methanol:Isopropyl alcohol (850:100:50) | Gradient | 210 & 260 | Not Specified | Not Specified | Effective for the separation of multiple process impurities using a gradient program and dual-wavelength detection.[4] |
| Kromasil 100 C18 | 250 x 4.6 mm, 5 µm | Mobile Phase A: Buffer:Acetonitrile (97.5:2.5), Mobile Phase B: Acetonitrile:Isopropyl alcohol:Methanol:Water (60:20:10:10) | 1.0 | 263 | 54.28 | 36.31 (Methyl ester), 43.77 (Ethyl ester) | Gradient method capable of separating methyl and ethyl ester impurities from the parent drug.[5] |
| Discovery C18 | 250 x 4.6 mm, 5 µm | 0.01 N KH2PO4:Acetonitrile (60:40) | 1.0 | 260 | 2.373 | Not Specified | Rapid separation of Sofosbuvir and Velpatasvir.[6] |
| Kromasil C18 | 250 x 4.6 mm, 5 µm | Methanol:Water (75:25) | 1.0 | 261 | Not Specified | Not Specified | A simple isocratic method for the estimation of Sofosbuvir.[7] |
| ZORBAX Eclipse Plus C18 | 150 x 4.6 mm, 5 µm | 0.05 M phosphoric acid:Acetonitrile (66:34) | 2.0 | 265 | 2.74 | Not Specified | A rapid and cost-effective method for the quantitative determination of Sofosbuvir.[8] |
Experimental Protocols
The following are representative experimental protocols derived from the cited studies for the separation of Sofosbuvir and its impurities using a C18 stationary phase.
Method 1: Isocratic Separation of Sofosbuvir and Phosphoryl Impurity[2][3]
-
Stationary Phase: Agilent Eclipse XDB-C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Column Temperature: Ambient.
-
Sample Preparation: Standard solutions of Sofosbuvir (400 mg) and its phosphoryl impurity (25 mg) were prepared in 100 mL of a water:acetonitrile (50:50) diluent. A 5 mL aliquot of this solution was further diluted to 50 mL with the same diluent.
Method 2: Gradient Separation of Process Impurities[4]
-
Stationary Phase: Zorbax SB C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% triethylamine solution, with the pH adjusted to 7.0 using orthophosphoric acid.
-
Mobile Phase B: A solvent mixture of Acetonitrile, Methanol, and Isopropyl alcohol in the ratio of 850:100:50 (v/v/v).
-
Elution Mode: A simple gradient program was employed.
-
Detection: Dual wavelength detection at 260 nm (for known and unknown impurities) and 210 nm (for specific impurities like Methyl benzoate, Pentafluorophenol, and Benzamide).
Method 3: Separation of Ester Impurities[5]
-
Stationary Phase: Kromasil 100 C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: A mixture of buffer solution and acetonitrile (97.5:2.5, v/v).
-
Mobile Phase B: A mixture of acetonitrile, isopropyl alcohol, methanol, and purified water (60:20:10:10, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Vial Thermostat Temperature: 10°C.
-
Detection: UV at 263 nm.
Logical Workflow for Stationary Phase Selection
The selection of an appropriate stationary phase is a critical step in method development. The following diagram illustrates a logical workflow for this process in the context of Sofosbuvir impurity analysis.
Caption: A logical workflow for selecting a stationary phase for Sofosbuvir impurity analysis.
Conclusion
Based on the available literature, C18 stationary phases are the most widely and successfully used for the separation of Sofosbuvir and its impurities. While a direct quantitative comparison with other stationary phases like C8, Phenyl, and Cyano is limited, a qualitative study indicates the superiority of the C18 phase for this specific application[1]. The choice of a specific C18 column, along with the optimization of mobile phase conditions, is crucial for achieving the desired separation. For challenging separations where co-elution of impurities is observed on a C18 column, exploring alternative stationary phases with different selectivity, such as Phenyl or Cyano, may be a viable strategy. The provided experimental protocols and the logical workflow for stationary phase selection offer a solid foundation for developing and validating robust analytical methods for Sofosbuvir impurity profiling.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 5. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jptcp.com [jptcp.com]
A Comparative Guide to Detectors for the Analysis of Sofosbuvir Impurity D
In the landscape of pharmaceutical quality control, the accurate and sensitive detection of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides a comprehensive comparison of different detector technologies for the analysis of Sofosbuvir impurity D, a critical quality attribute in the manufacturing of the antiviral drug Sofosbuvir. This document is intended for researchers, scientists, and drug development professionals involved in the analytical development and quality control of Sofosbuvir.
The most prevalent analytical technique for the separation of Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While the chromatographic separation is crucial, the choice of detector significantly impacts the sensitivity, specificity, and overall performance of the analytical method. This guide focuses on the evaluation of Ultraviolet (UV), Photodiode Array (PDA), and Mass Spectrometry (MS) detectors.
Experimental Methodologies
The data presented in this guide are synthesized from various validated RP-HPLC methods reported for the analysis of Sofosbuvir and its impurities. While a single head-to-head comparison study was not identified, the compilation of data from multiple sources provides a strong basis for evaluating the relative performance of each detector. The typical experimental protocols are detailed below.
Chromatographic Conditions:
-
Column: A common choice is a C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm) which provides good retention and separation of Sofosbuvir and its related substances.[1]
-
Mobile Phase: A gradient or isocratic elution is used, commonly consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[1] A typical composition is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[2]
-
Injection Volume: The injection volume is typically around 20 µL.[2]
-
Column Temperature: The analysis is usually performed at ambient temperature.
Detector Settings:
-
UV/PDA Detector: Detection is typically carried out at a wavelength of 260 nm, which is the absorption maximum for Sofosbuvir.[1][2] A PDA detector allows for the acquisition of the entire UV-Vis spectrum of the eluting peaks, which aids in peak purity assessment and identification.[3]
-
Mass Spectrometry (MS) Detector: When coupled with LC, an electrospray ionization (ESI) source is commonly used.[3] Mass analysis can be performed in either positive or negative ionization mode to identify and characterize degradation products.[3]
Performance Comparison of Detectors
The selection of a detector is a critical decision in method development and is dictated by the specific requirements of the analysis, such as the need for quantitation, identification, or trace-level detection.
Table 1: Quantitative Performance Comparison of Detectors for this compound Analysis
| Parameter | UV/PDA Detector | Mass Spectrometry (MS) Detector |
| Limit of Detection (LOD) | 0.03% (0.12 µg)[1][4] | Typically lower than UV, in the range of ng/mL to pg/mL (Specific data for Impurity D not found, but generally more sensitive) |
| Limit of Quantitation (LOQ) | 1.50% (0.375 µg)[1][4] | Typically lower than UV, in the range of ng/mL to pg/mL (Specific data for Impurity D not found, but generally more sensitive) |
| Linearity Range (Impurity) | 10-30 µg/mL[1][4] | Wide dynamic range, often several orders of magnitude |
| Correlation Coefficient (R²) | > 0.999[4] | > 0.99 |
| Specificity/Selectivity | Good, based on retention time and UV spectrum (with PDA)[3] | Excellent, based on mass-to-charge ratio (m/z) |
| Application | Routine quality control, quantitative analysis | Impurity identification, structural elucidation, trace analysis |
Discussion of Detector Performance:
-
UV/PDA Detectors: These are the most commonly used detectors for the routine analysis of Sofosbuvir and its impurities due to their robustness, ease of use, and cost-effectiveness.[5] They provide excellent quantitative performance with good linearity and precision.[1] A PDA detector offers the advantage of providing spectral information, which is useful for peak purity analysis and can help in the tentative identification of impurities by comparing their UV spectra with that of the main compound.[3] However, their sensitivity might be limited for detecting trace-level impurities, and they lack the specificity to definitively identify unknown impurities.
-
Mass Spectrometry (MS) Detectors: LC-MS is a powerful tool for the identification and characterization of impurities.[3] The high selectivity of the MS detector, based on the mass-to-charge ratio of the analytes, allows for the unambiguous identification of known and unknown impurities, even at trace levels.[3] While not typically used for routine quantitative analysis in all quality control labs due to higher cost and complexity, it is invaluable during method development, forced degradation studies, and for the characterization of reference standards.[3][6] The sensitivity of MS detectors is generally significantly higher than that of UV detectors.
Logical Workflow for Detector Selection
The choice of detector is a critical step in the overall analytical workflow. The following diagram illustrates a logical approach to selecting the appropriate detector for this compound analysis.
Experimental Workflow for Impurity Analysis
The general workflow for the analysis of this compound using RP-HPLC is depicted in the following diagram. This process ensures that the analytical method is robust, reliable, and fit for its intended purpose.
Conclusion
For the routine quantitative analysis of this compound in a quality control setting, a UV/PDA detector is a reliable and cost-effective choice. It provides the necessary performance in terms of linearity, precision, and accuracy as demonstrated by numerous validated methods. A PDA detector is particularly advantageous as it offers an additional layer of specificity through spectral analysis for peak purity assessment.
When the analytical goal shifts to the identification of unknown impurities, characterization of degradation products, or the analysis of trace-level contaminants, a Mass Spectrometry (MS) detector is indispensable. Its superior sensitivity and specificity provide unambiguous identification, which is crucial during drug development and for ensuring the comprehensive quality of the drug substance.
Ultimately, the selection of the detector should be based on a thorough evaluation of the analytical requirements, regulatory expectations, and available resources. A combination of these detector technologies is often employed throughout the lifecycle of a pharmaceutical product to ensure its quality and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. d-nb.info [d-nb.info]
- 5. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
A Comparative Guide to Analytical Methods for the Determination of Sofosbuvir Impurity D
This guide provides a detailed comparison of various analytical methods reported for the quantification of impurities in Sofosbuvir, with a focus on process-related impurities such as Impurity D. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Sofosbuvir.
Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1][2] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One of the critical process-related impurities is often referred to as a phosphoryl impurity. The accurate and precise quantification of such impurities is crucial for regulatory compliance and quality assurance. This guide compares the performance of several reported analytical methods for this purpose.
Quantitative Data Summary
The performance of various reported High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Sofosbuvir and its impurities are summarized below. These methods have been validated according to International Council for Harmonisation (ICH) guidelines.[3][4][5]
| Parameter | Method 1: RP-HPLC [3][4] | Method 2: RP-HPLC [5] | Method 3: UPLC [6] | Method 4: RP-HPLC [7] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | Hypersil C18 (4.6 x 150 mm), 5 µm | X-Bridge BEH C18 (100 x 4.6 mm), 2.5 µm | Phenomenex Luna® LC C18 (150×4.6mm, 5μm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (B52724) (50:50) | Methanol (B129727) (100%) | Gradient elution (details not specified) | Acetonitrile: Methanol: Water (50:30:20 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified | 1.0 mL/min |
| Detection (UV) | 260 nm | Not specified | Photodiode Array Detector | 260 nm |
| Retention Time (Impurity) | 5.704 min | Not specified | Not specified | Not specified |
| Linearity Range (Impurity) | 10-30 µg/mL | Not specified | Not specified | Not specified |
| LOD (Impurity) | 0.03% (0.12 µg) | 0.1 µg/mL | Not specified | 0.1 µg/mL |
| LOQ (Impurity) | 1.50% (0.375 µg) | 0.5 µg/mL | Not specified | 0.5 µg/mL |
| Accuracy (% Recovery) | Not specified | 90.2–113.9% | 99.62-99.73% (for Sofosbuvir) | Not specified |
| Precision (%RSD) | 0.043 | < 2.0 | Not specified | < 2.0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method 1: RP-HPLC for Sofosbuvir and Phosphoryl Impurity[3][4]
-
Instrumentation : Agilent High-Performance Liquid Chromatograph with UV detector.
-
Column : Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase : A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Elution Mode : Isocratic.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 260.0 nm.
-
Sample Preparation : Standard solutions of Sofosbuvir (400 mg) and the phosphoryl impurity (25 mg) are prepared in 100 mL of a 50:50 water:acetonitrile diluent. A 5 mL aliquot is further diluted to 50 mL with the same diluent.[4]
Method 2: UPLC Stability-Indicating Method[6]
-
Instrumentation : Waters UPLC system with a quaternary gradient pump and a photodiode array detector.
-
Column : X-Bridge BEH C18, 100 x 4.6 mm, 2.5 µm.
-
Mobile Phase : A 50:50 (v/v) mixture of buffers and solvents (details not fully specified).
-
Sample Preparation : Powdered tablets equivalent to 400 mg of Sofosbuvir are dissolved in 200 mL of diluent, sonicated, and filtered. A 1.5 mL aliquot of the filtrate is then diluted to 200 mL with the mobile phase to a final concentration of 15 µg/mL.[6]
-
Forced Degradation Studies : The stability of Sofosbuvir was tested under various stress conditions, including acidic (1N HCl at 80°C), basic (0.5N NaOH at 60°C), and oxidative (30% H2O2 at 80°C) conditions, to identify degradation products.[6]
Method 3: RP-HPLC for Estimation in Pure and Tablet Dosage Form[5]
-
Instrumentation : Agilent High-Pressure Liquid Chromatograph 1260 with a Photodiode Array Detector.
-
Column : Phenomenex Luna C-18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase : A mixture of acetonitrile and methanol (80:20 v/v) as solution A, and 0.1% phosphoric acid as solution B, used in a 40:60 ratio.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
Visualizations
The following diagrams illustrate the general workflow for the comparison of analytical methods for Sofosbuvir impurity D.
Caption: General workflow for comparing analytical methods for this compound.
Caption: Logical flow from inputs to outputs in impurity D method validation.
References
- 1. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Stability-Indicating UPLC Method for Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C. UPLC technology offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, faster analysis times, and reduced solvent consumption. This document outlines detailed experimental protocols and presents comparative data to assist in the selection and implementation of a robust stability-indicating assay for Sofosbuvir.
Comparative Analysis of Validated UPLC Methods
The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. The following tables summarize the key parameters of several validated stability-indicating UPLC methods for Sofosbuvir, providing a clear comparison of their chromatographic conditions and performance characteristics.
Table 1: Chromatographic Conditions of Validated UPLC Methods for Sofosbuvir
| Parameter | Method 1 | Method 2[1] | Method 3 | Method 4[2] |
| Column | AQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | AQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm) | Phenomenex Kinetex C18 (100 Å, 2.6 µm) | Not Specified |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | 0.1% Orthophosphoric acid and Methanol (B129727) | 0.1% ortho-phosphoric acid in water and methanol (40:60% v/v), pH 3.5 | 50% 0.01N Potassium phosphate (B84403) monobasic buffer: 50% Acetonitrile |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1 mL/min | 0.3 mL/min |
| Detection Wavelength | 260 nm | 236 nm | 260 nm | 260 nm |
| Retention Time | Not Specified | Sofosbuvir: 7.257 min | Not Specified | Sofosbuvir: 1.188 min |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method A (UPLC)[2] | Method B (UPLC)[1] | Method C (HPLC) |
| Linearity Range (µg/mL) | 40-240 | 200-600 | 5-25[3] |
| Correlation Coefficient (r²) | 0.999 | >0.999 | 0.999[3] |
| Accuracy (% Recovery) | 98-102 | Not Specified | Near 100%[3] |
| Precision (%RSD) | 0.4 | Not Specified | <2% |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Reproducibility and accuracy are the cornerstones of analytical method validation. This section provides detailed methodologies for key experiments cited in the validation of a stability-indicating UPLC method for Sofosbuvir.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 100 mg of Sofosbuvir reference standard in 100 mL of methanol to obtain a concentration of 1 mg/mL.[4]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve the desired concentration within the linear range of the method.
-
Sample Preparation: For tablet dosage forms, crush a representative number of tablets to a fine powder. Dissolve a quantity of the powder equivalent to a single dose in a suitable solvent, sonicate for 15-20 minutes, and dilute to the final concentration with the mobile phase.[4] Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products.
-
Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[4]
-
Base Hydrolysis: Treat a solution of Sofosbuvir with 0.5 N NaOH at 60°C for 24 hours.[5]
-
Oxidative Degradation: Expose a solution of Sofosbuvir to 30% hydrogen peroxide (H₂O₂) at 80°C for two days.[5]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days.[4]
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.[5]
Following exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the UPLC method to separate the parent drug from any degradation products. The method's ability to resolve these peaks demonstrates its stability-indicating capability. Studies have shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[4][5]
Visualizing the Workflow and Degradation
To further clarify the experimental processes and outcomes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Safety Operating Guide
Navigating the Safe Disposal of Sofosbuvir Impurity D: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical impurities are paramount to ensuring laboratory safety and environmental protection. Sofosbuvir impurity D, a substance encountered during the synthesis of the hepatitis C medication Sofosbuvir, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, aligning with regulatory best practices.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Key hazard and precautionary statements include:
-
H302: Harmful if swallowed[1].
-
H410: Very toxic to aquatic life with long lasting effects[1].
-
P264: Wash skin thoroughly after handling[1].
-
P270: Do not eat, drink or smoke when using this product[1].
-
P273: Avoid release to the environment[1].
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1].
-
P330: Rinse mouth[1].
-
P391: Collect spillage[1].
-
P501: Dispose of contents/container to an approved waste disposal plant[1].
The substance is stable under recommended storage conditions and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1]. Under fire conditions, it may decompose and emit toxic fumes[1].
Core Principles of Laboratory Waste Management
The disposal of this compound must adhere to stringent federal, state, and local regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle to grave" system for hazardous waste management[2]. This means that waste generators are responsible for the waste from its point of generation to its final disposal[3].
Key principles for managing laboratory chemical waste include:
-
Segregation: Incompatible chemicals must be separated to prevent dangerous reactions[4].
-
Containerization: Waste containers must be chemically compatible with the waste, in good condition, and securely closed[4].
-
Labeling: All waste containers must be clearly and accurately labeled with their contents and associated hazards.
-
Accumulation: Waste should be accumulated at or near the point of generation and managed by trained personnel[4].
-
Prohibition of Improper Disposal: Hazardous chemicals must not be disposed of in the regular trash or down the sewer drain[2][4].
Step-by-Step Disposal Procedures for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, contaminated solutions, and any contaminated materials (e.g., filter paper, gloves, vials).
-
Segregate this waste from other laboratory waste streams. Do not mix it with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[1].
3. Container Selection and Labeling:
-
Select a waste container that is chemically compatible with this compound. Plastic containers are often preferred for their durability[5].
-
The container must be in good condition, with a secure, leak-proof lid[4].
-
Label the container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
4. Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel[4][5].
-
Ensure the storage area is well-ventilated.
5. Spillage and Decontamination:
-
In the event of a spill, collect the spillage immediately, taking care to avoid dust formation if it is a solid[1][6].
-
Use appropriate absorbent materials for liquid spills.
-
Decontaminate the affected area with a suitable cleaning agent and collect all cleanup materials as hazardous waste.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or dispose of the waste yourself unless you are specifically trained and authorized to do so. The waste must be sent to an approved waste disposal plant[1].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
